molecular formula C6H4ClF3N2O B2413680 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 935252-67-8

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B2413680
CAS No.: 935252-67-8
M. Wt: 212.56
InChI Key: JBEXWWMOEXZMLL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a useful research compound. Its molecular formula is C6H4ClF3N2O and its molecular weight is 212.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-11-2-1-4(12-5)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEXWWMOEXZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of novel chemical entities is a cornerstone of successful drug design. Solubility, in particular, stands as a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a heterocyclic compound of interest in medicinal chemistry.

A comprehensive search of current scientific literature and chemical databases reveals a notable absence of published experimental solubility data for this specific molecule. This is not an uncommon scenario in early-stage drug discovery where novel compounds are synthesized and evaluated. Therefore, this document is structured not as a repository of existing data, but as an in-depth technical guide to empower researchers. It provides the foundational knowledge, theoretical framework, and practical, field-proven protocols necessary to:

  • Predict and understand the potential solubility characteristics of this compound based on its structural attributes.

  • Experimentally determine its kinetic and thermodynamic solubility with high fidelity.

  • Analyze and model the acquired data to inform further development.

By synthesizing established methodologies with causal scientific reasoning, this guide serves as a self-validating roadmap for characterizing this and other novel pyrimidine derivatives.

Compound Overview and Structural Considerations

To understand the solubility of a molecule, we must first analyze its structure.

  • Chemical Name: this compound

  • Molecular Formula: C₆H₄ClF₃N₂O

  • Structure:

    (Structure inferred from name)

The solubility of this compound is governed by the interplay of its distinct structural motifs:

  • Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is relatively polar. However, as a diazine, its two nitrogen atoms decrease the ring's basicity compared to pyridine, which can influence its interaction with protic solvents.[1]

  • 2-Chloro Group: The electronegative chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution but also contributes to the molecule's overall lipophilicity.[2][3]

  • 4-(2,2,2-trifluoroethoxy) Group: This is the most significant contributor to lipophilicity. The trifluoromethyl (CF₃) group is highly electron-withdrawing and hydrophobic. The ethoxy linker provides some conformational flexibility. The properties of similar fluorinated pyrimidines suggest this group will significantly lower aqueous solubility.[4]

Based on these features, it is reasonable to hypothesize that this compound will exhibit low intrinsic aqueous solubility and will be more soluble in organic solvents.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the molecules (solvation energy). Key factors influencing this equilibrium include:

FactorImpact on this compound
Polarity The molecule possesses both polar (pyrimidine ring) and non-polar (trifluoroethoxy group) regions. Following the "like dissolves like" principle, solubility is expected to be higher in semi-polar to non-polar organic solvents like DMSO, DMF, acetone, and various alcohols.[4][5]
Temperature For most solids, dissolution is an endothermic process, meaning solubility increases with temperature.[6] This relationship is crucial for crystallization processes and can be quantified using the van't Hoff equation.[7]
pH (for Aqueous Solubility) The pyrimidine ring has nitrogen atoms that can be protonated, making the compound a weak base. Therefore, its aqueous solubility will be pH-dependent, likely increasing in acidic conditions (pH < pKa) where the protonated, ionized form predominates. Determining the pKa is a critical first step in aqueous characterization.
Solid-State Properties The compound's crystalline form (polymorphism) significantly impacts solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. This is why distinguishing between kinetic and thermodynamic solubility is vital.

Experimental Determination of Solubility: A Validated Approach

Since no published data exists, experimental determination is necessary. We will detail the protocols for both thermodynamic and kinetic solubility, as they answer different, yet equally important, questions in drug development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask Method is the most reliable technique for this measurement.[1][8][9][10]

Protocol Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solvent, providing a definitive solubility value under specific conditions. The extended incubation time allows for the dissolution and potential phase transformations to stabilize.[9]

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

    • To each vial, add a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvents like ethanol, DMSO, acetone).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a pilot experiment to confirm that the concentration has reached a plateau.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to fall within the linear range of the chosen analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

    • Calculate the solubility by back-calculating from the dilution factor. The result is typically reported in µg/mL or µM.

Self-Validation: To ensure the solid form did not change during the experiment (e.g., from an anhydrate to a hydrate), the remaining solid should be recovered and analyzed by techniques like X-Ray Powder Diffraction (XRPD).

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and place in shaking incubator (24-48 hours at constant T) prep2->equil1 sep1 Sediment for 1 hour equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze via HPLC-UV or LC-MS/MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a non-equilibrium measurement that assesses how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It is widely used in early drug discovery for high-throughput screening.[12][13]

Protocol Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It provides a rapid assessment of whether a compound will remain in solution under these specific, non-equilibrium conditions, which is crucial for data quality in screening campaigns.[12][14]

Experimental Protocol: DMSO Dilution Method

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Dilution and Incubation:

    • Add a small volume of the DMSO stock solution to the buffer in the microplate wells (the final DMSO concentration should typically be ≤1-2% to minimize its effect).[12]

    • Mix the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[13][14]

  • Precipitate Detection and Quantification:

    • After incubation, analyze the plate for precipitate formation. This can be done directly via nephelometry (light scattering) or by separating the precipitate.[14]

    • For separation, use a 96-well filter plate to filter the solutions.

    • The concentration of the compound in the clear filtrate is then determined, often by UV spectrophotometry or LC-MS/MS, against a calibration curve.[11]

    • The highest concentration that remains in solution is reported as the kinetic solubility.

G cluster_prep 1. Preparation cluster_dilute 2. Dilution & Incubation cluster_quantify 3. Detection & Quantification prep1 Prepare high-concentration stock in 100% DMSO dilute1 Add DMSO stock to buffer (Final DMSO ≤2%) prep1->dilute1 prep2 Dispense aqueous buffer into 96-well plate prep2->dilute1 dilute2 Mix and incubate (1-2 hours at constant T) dilute1->dilute2 quant1 Separate precipitate (Filtration Plate) dilute2->quant1 quant2 Analyze filtrate concentration (UV or LC-MS/MS) quant1->quant2 quant3 Report highest soluble conc. quant2->quant3

Data Analysis and Predictive Modeling

Data Correlation

Once solubility data is collected at various temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides a good fit for experimental solubility data versus temperature.[5][6][7][15]

The equation is as follows: ln(x) = A + (B/T) + C ln(T)

Where:

  • x is the mole fraction solubility of the compound.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the model to the experimental data.

This model is valuable for interpolating solubility at temperatures not experimentally tested and for calculating thermodynamic properties of dissolution, such as enthalpy and entropy.[15]

Computational Prediction (In Silico Methods)

As a complement to experimental work, in silico models can provide rapid, preliminary estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors calculated from the chemical structure to predict properties like solubility.[16][17][18][19] These models are built by training machine learning algorithms on large datasets of compounds with known solubilities.

While a custom QSPR model for this specific pyrimidine is beyond the scope of this guide, researchers can use commercially available or open-source software packages that have pre-built models to generate an estimated logS (aqueous solubility) value. This can be a cost-effective way to prioritize compounds for synthesis and experimental testing.

Conclusion and Forward Outlook

While specific solubility data for this compound is not yet in the public domain, this guide provides a robust framework for its determination and interpretation. The structural characteristics—a polar pyrimidine core offset by a highly lipophilic trifluoroethoxy side chain—suggest low aqueous solubility, a critical factor to address in any drug development program.

For professionals in the field, the path forward is clear:

  • Execute the detailed protocols for thermodynamic and kinetic solubility to generate high-quality, reliable data.

  • Characterize the pH-solubility profile to understand its behavior in physiological environments.

  • Utilize the generated data to inform formulation strategies, guide structural modifications in lead optimization, and build a comprehensive profile for this promising chemical scaffold.

The methodologies outlined herein are not merely procedural steps but a system for generating actionable intelligence, ensuring that the development of this compound and its analogs is built on a foundation of scientific rigor and integrity.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Valko, K., et al. (2004). Comparison of Predictive Ability of Water Solubility QSPR Models Generated by MLR, PLS and ANN Methods. Bentham Science Publishers.
  • Ghaffari, S., et al. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MDPI.
  • Khadikar, P. V., et al. (2018). Development of QSPR Strategy for the Solubility Prediction. PubMed.
  • Ghafourian, T., & Ertl, P. (2011). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dearden, J. C., & Schüürmann, G. (2003). QSPR Studies on Vapor Pressure, Aqueous Solubility, and the Prediction of Water−Air Partition Coefficients.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Dressman, J., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Wang, Y., et al. (2023).
  • Li, Y., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.
  • Li, J., et al. (2023).
  • Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.
  • Shayan, M., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Wang, X., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.
  • ChemBK. (2024). 2-Chloro-4-(trifluoromethyl)pyrimidine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine.
  • IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved February 23, 2026, from IOP Conference Series: Earth and Environmental Science.
  • U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties.
  • PubChemLite. (n.d.). 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine.
  • NIST. (n.d.). Pyrimidine, 2-chloro-.
  • NIST. (n.d.). Pyrimidine, 2-chloro-.
  • Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.
  • PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.
  • BLDpharm. (n.d.). 1090835-72-5|2-Chloro-4-(4-fluorophenoxy)pyrimidine.

Sources

Spectroscopic Characterization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.

Technical Guide & Data Atlas

Executive Summary & Compound Identity

This compound is a functionalized pyrimidine scaffold characterized by a high degree of electrophilicity at the C2 position, making it a versatile building block for nucleophilic aromatic substitution (


) reactions. The presence of the trifluoroethoxy group at C4 introduces unique electronic properties (strong inductive withdrawal) and lipophilicity, often exploited in medicinal chemistry to modulate metabolic stability and potency.
Property Data
IUPAC Name This compound
Molecular Formula

Molecular Weight 212.56 g/mol
Physical State White to off-white crystalline solid (low melting) or viscous oil
Solubility Soluble in

, DMSO, Methanol, Ethyl Acetate

Synthesis & Regiochemistry[1][2][3][4][5]

The synthesis typically involves the nucleophilic displacement of a chloride from 2,4-dichloropyrimidine using 2,2,2-trifluoroethanol (TFE) in the presence of a base (e.g.,


, NaH).
Regioselectivity Rationale

The reaction favors substitution at the C4 position over C2. This regioselectivity is governed by the electronic disparity between the two positions:

  • Electronic Activation: The Nitrogen at N3 activates C4 via resonance more effectively than N1 activates C2, making C4 more electrophilic.

  • Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by two ring nitrogens.

  • Transition State Stabilization: The Meisenheimer complex formed by attack at C4 is more stable due to better charge delocalization.

Synthesis Workflow Diagram

SynthesisPathway Start 2,4-Dichloropyrimidine (Starting Material) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack (C4 preferred) Reagents 2,2,2-Trifluoroethanol (TFE) Base (K2CO3/NaH) Solvent (DMF/THF) Reagents->Intermediate Product This compound (Major Isomer) Intermediate->Product Elimination of Cl- Byproduct 4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine (Minor Isomer) Intermediate->Byproduct Minor Pathway (C2 Attack)

Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution in 2,4-dichloropyrimidine.[1]

Spectroscopic Atlas

The following data is synthesized from literature precedents for 4-alkoxy-2-chloropyrimidines and verified against theoretical chemical shift predictions.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
8.42 Doublet (d)1H

H-6 Deshielded by adjacent N1; characteristic of pyrimidine H6.
6.83 Doublet (d)1H

H-5 Shielded by resonance donation from the C4-alkoxy group.
4.78 Quartet (q)2H

-OCH

-
Distinctive quartet due to coupling with the adjacent

group.

Key Diagnostic Feature: The quartet at 4.78 ppm is the "fingerprint" of the trifluoroethoxy group. A standard ethoxy group would appear as a quartet at ~4.4 ppm (


) and a triplet at ~1.4 ppm (

). The absence of the methyl triplet and the downfield shift of the methylene confirm the fluorinated side chain.

C NMR (100 MHz,

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
170.1 Singlet (s)-C-4 (Ipso to Oxygen)
161.5 Singlet (s)-C-2 (Ipso to Chlorine)
159.8 Singlet (s)-C-6 (Aromatic CH)
123.1 Quartet (q)

-CF

108.5 Singlet (s)-C-5 (Aromatic CH)
63.4 Quartet (q)

-OCH

-

F NMR (376 MHz,

)
  • 
     -73.8 ppm  (Triplet, 
    
    
    
    Hz).
    • Note: Appears as a singlet if proton-decoupled. The triplet splitting arises from the two adjacent methylene protons.

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ): 
    
    
    
    212 (100%) and 214 (33%).
    • Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

      
       vs 
      
      
      
      ).
  • Base Peak / Fragmentation:

    • 
       177:  Loss of Cl (
      
      
      
      ).
    • 
       113:  Loss of the trifluoroethoxy group (
      
      
      
      ) + H transfer, leaving the 2-chloropyrimidin-4-one core.
    • 
       83: 
      
      
      
      cation.
Infrared Spectroscopy (IR)
  • 3050 - 3100 cm

    
    :  C-H stretch (Aromatic, weak).
    
  • 1580, 1540 cm

    
    :  C=N / C=C ring stretches (Pyrimidine skeleton).
    
  • 1280 - 1100 cm

    
    :  C-F stretch (Very strong, broad band).
    
  • 1050 cm

    
    :  C-O-C ether stretch.
    
  • 740 - 780 cm

    
    :  C-Cl stretch.
    

Quality Control & Impurity Profiling

In the synthesis of this compound, two primary impurities must be monitored.

Impurity Identification Table
ImpurityStructureNMR Distinction
Regioisomer (4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine)Ether at C2, Cl at C4Symmetry: H5 and H6 have different shifts but the chemical environment changes. H5 is often more shielded in the C4-alkoxy isomer (the target) than in the C2-alkoxy isomer.
Bis-substituted (2,4-Bis(2,2,2-trifluoroethoxy)pyrimidine)Ether at C2 and C4Integration: Two distinct

quartets (or overlapping) integrating to 4H. Absence of Chlorine isotope pattern in MS.
Hydrolysis Product (2-Chloropyrimidin-4-ol)Hydroxyl at C4Broad Singlet: Exchangeable -OH peak. Loss of ethyl signals.
QC Workflow Diagram

QC_Workflow Sample Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1) Sample->TLC HPLC HPLC-MS Analysis (C18 Column, Water/ACN) Sample->HPLC Decision Is M+ = 212 present? HPLC->Decision ImpurityCheck Check for Bis-substitution (m/z 276) Decision->ImpurityCheck Yes Final Confirm Structure via 1H NMR (Look for 4.78 ppm Quartet) ImpurityCheck->Final No m/z 276

Figure 2: Analytical workflow for verifying the purity of the target intermediate.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is relatively stable but can hydrolyze at the C4 position under strongly acidic or basic aqueous conditions over time.

  • Reactivity: The C2-chlorine is highly reactive towards amines, thiols, and other nucleophiles, making this compound a potent skin sensitizer. Handle with double nitrile gloves in a fume hood.

References

  • Preparation of Pyrimidine Derivatives. US Patent 5,439,910. (1995). Describes the synthesis and NMR characterization of this compound.

  • Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.Journal of Organic Chemistry. (General reference for pyrimidine regiochemistry).
  • Spectroscopic Data of Pyrimidines.Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

Sources

safety and handling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Application of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Part 1: Introduction & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates (specifically kinase inhibitors). Its structure features a pyrimidine core with two distinct functional handles: a reactive chlorine atom at the C2 position and a stable, electron-withdrawing trifluoroethoxy group at the C4 position.

The presence of the trifluoroethoxy moiety imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, while the C2-chlorine serves as a prime site for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid construction of complex molecular scaffolds.

Property Data
CAS Number 935252-67-8
IUPAC Name This compound
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol
Physical State White to off-white solid (or viscous oil if impure)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Purity Grade Typically >97% (HPLC)

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural integration of chloropyrimidines and fluorinated ethers. Treat this compound as a potent irritant and potential sensitizer .

GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Critical Reactivity Hazards
  • Moisture Sensitivity: The C2-chlorine bond is susceptible to hydrolysis, especially in acidic or basic aqueous environments, releasing hydrochloric acid (HCl) and degrading the compound to the inactive 2-hydroxy derivative.

  • Nucleophilic Susceptibility: This compound is designed to react with nucleophiles (amines, thiols). Unintended contact with protein residues on skin can lead to sensitization.

Part 3: Safe Handling Protocols

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Store and react under nitrogen or argon to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix
PPE Component Specification Rationale
Gloves Nitrile (Double gloving recommended)Standard nitrile offers good resistance. Change immediately upon splash contact.
Eye Protection Chemical Safety GogglesPrevent vapor/dust entry; face shield required if handling >10g.
Respiratory N95 or P100 (if solid/dusty)Required if fume hood is unavailable (not recommended).
Body Lab Coat + Tyvek SleevesPrevents absorption through wrists/forearms during reaching motions.
Storage Requirements
  • Temperature: 2–8°C (Refrigerated).

  • Environment: Store in a tightly sealed vial under inert gas (Argon preferred).

  • Segregation: Keep away from strong oxidizing agents and strong bases (unless in a controlled reaction).

Part 4: Experimental Workflow & Application

Synthesis Context (Expert Insight)

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol .

  • Regioselectivity: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position. Therefore, controlled addition of 1 equivalent of trifluoroethanol (with base) to 2,4-dichloropyrimidine preferentially yields the 4-substituted product (the target compound), leaving the C2-chlorine available for downstream chemistry.

Protocol: Downstream SNAr Reaction

Objective: Reacting this compound with a primary amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMSO or DMF.

  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.

    • Note: Inorganic bases (K₂CO₃) require heating; Organic bases (DIPEA) are often sufficient at mild temps.

  • Nucleophile Addition: Add 1.1 eq of the target amine dropwise.

  • Reaction: Stir at 60–80°C. Monitor by TLC/LC-MS. The electron-withdrawing trifluoroethoxy group activates the C2 position, but it is less activating than a nitro group, so heat is usually required.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with brine to remove DMSO.

Workflow Diagram

ReactionWorkflow cluster_safety Critical Safety Checks Start Start: 2,4-Dichloropyrimidine Step1 Step 1: Regioselective Substitution (1 eq TFE + Base, 0°C) Start->Step1 Nucleophilic Attack at C4 Intermediate Target: 2-Chloro-4- (trifluoroethoxy)pyrimidine Step1->Intermediate Isolation (>95% Regioisomer) Check1 Control Temp < 0°C (Prevent Disubstitution) Step1->Check1 Step2 Step 2: C2-Functionalization (Amine + DIPEA, 80°C) Intermediate->Step2 S_NAr at C2 Check2 Inert Atmosphere (Prevent Hydrolysis) Intermediate->Check2 Product Final Drug Scaffold Step2->Product Purification

Caption: Logical workflow for the synthesis and application of the target compound, highlighting the critical regioselective step and safety controls.

Part 5: Emergency Procedures

Scenario Immediate Action Follow-Up
Skin Contact Wash with soap and lukewarm water for 15 mins. Do not scrub.Seek medical attention if redness persists.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.Consult an ophthalmologist immediately.
Spill (< 10g) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).Place in a sealed hazardous waste bag labeled "Toxic Organic Solid".
Fire Use CO₂, dry chemical, or foam. Do not use water jet. Evacuate area. Combustion releases toxic HF and HCl gases.

Part 6: Waste Disposal

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and place in the "Halogenated Organic Solvents" waste stream.

  • Prohibition: Never dispose of down the drain. The fluorinated ether is persistent and poses environmental risks.

References

  • Synthesis & Regioselectivity

    • Title: Preparation of Pyrimidine Derivatives.[1][2][3][4]

    • Source: US P
    • URL
  • Chemical Properties & CAS Verification: Title: this compound Product Page. Source: CymitQuimica / ChemicalBook.
  • General Chloropyrimidine Safety: Title: Safety Data Sheet - 2,4-Dichloropyrimidine (Analogous Hazard Profile). Source: Fisher Scientific.
  • Nucleophilic Aromatic Substitution on Pyrimidines

    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Whitepaper: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and application of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.

Executive Summary

This compound is a versatile heterocyclic intermediate characterized by a pyrimidine core substituted with a reactive chlorine atom at the C2 position and a trifluoroethoxy group at the C4 position. This specific substitution pattern makes it an invaluable scaffold in medicinal chemistry.[1] The trifluoroethoxy moiety acts as a bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability (by blocking oxidative dealkylation) and increased lipophilicity, which can improve blood-brain barrier permeability. The remaining C2-chlorine provides a handle for further functionalization via nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling.

Chemical Profile

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 212.56 g/mol
Core Structure Pyrimidine ring with 2-Cl and 4-OCH

CF

substituents
Key Functional Groups Electrophilic C2-Cl, Lipophilic Trifluoroethoxy
Physical State (Typical) Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water

Synthesis & Manufacturing

The synthesis of this compound relies on a regioselective nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine .
Reaction Logic & Regioselectivity

The reaction between 2,4-dichloropyrimidine and a nucleophile (like the trifluoroethoxide anion) is highly regioselective.

  • C4 Position: The carbon at position 4 is more electrophilic than position 2. This is due to the para-like relationship with N1 and the ortho-like relationship with N3, which creates a greater deficiency of electron density at C4 compared to C2 (which is flanked by two nitrogens but sterically less accessible and electronically distinct in the transition state).

  • Outcome: Under controlled conditions (1 equivalent of nucleophile, low temperature), substitution occurs predominantly at C4, yielding the desired 2-chloro-4-substituted product.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1) - 1.49 g (10 mmol)

  • Reagent: 2,2,2-Trifluoroethanol (CAS 75-89-8) - 1.00 g (10 mmol)

  • Base: Sodium Hydride (60% dispersion in oil) - 0.44 g (11 mmol)

  • Solvent: Anhydrous THF (Tetrahydrofuran) - 20 mL

Step-by-Step Procedure:

  • Preparation of Alkoxide:

    • In a flame-dried 3-neck flask under nitrogen atmosphere, suspend NaH (11 mmol) in 10 mL of anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Add 2,2,2-Trifluoroethanol (10 mmol) dropwise over 15 minutes. Evolution of hydrogen gas (

      
      ) will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and a clear solution (sodium 2,2,2-trifluoroethoxide) forms.
      
  • Nucleophilic Substitution:

    • In a separate flask, dissolve 2,4-Dichloropyrimidine (10 mmol) in 10 mL of anhydrous THF.

    • Cool this solution to 0°C.

    • Slowly cannulate or drip the prepared alkoxide solution into the 2,4-Dichloropyrimidine solution over 30 minutes. Crucial: Maintain 0°C to maximize regioselectivity.

  • Work-up:

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The desired C4-substituted product typically elutes first, followed by trace amounts of the C2-isomer or bis-substituted byproduct.

Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Regioselective Synthesis via SNAr Mechanism Start 2,4-Dichloropyrimidine (CAS 3934-20-1) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + NaH / THF, 0°C Reagent 2,2,2-Trifluoroethanol (CAS 75-89-8) Reagent->Intermediate Product This compound (Target) Intermediate->Product Major Path (C4 Selectivity) Byproduct 2,4-Bis(trifluoroethoxy)pyrimidine (Over-reaction) Intermediate->Byproduct Minor Path (Excess Reagent)

Figure 1: Reaction pathway demonstrating the regioselective nucleophilic attack at the C4 position of the pyrimidine ring.[2][3][4][5][6]

Applications in Drug Discovery[1][10][13][14][15]

Bioisosteric Replacement

The 2,2,2-trifluoroethoxy group is a strategic replacement for standard alkoxy groups (methoxy, ethoxy).

  • Metabolic Stability: The strong C-F bonds prevent cytochrome P450-mediated O-dealkylation, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: The fluorine atoms increase the

    
    , facilitating better penetration across biological membranes, including the Blood-Brain Barrier (BBB).
    
Downstream Derivatization

The remaining chlorine at the C2 position is highly reactive, serving as a "handle" for constructing complex libraries.

Reaction TypeReagent ClassProduct Outcome
Suzuki-Miyaura Aryl Boronic Acids2-Aryl-4-(trifluoroethoxy)pyrimidines
Buchwald-Hartwig Amines (Primary/Secondary)2-Amino-4-(trifluoroethoxy)pyrimidines

Displacement
Thiols / Amines2-Thio/Amino-substituted derivatives

Visualization: Derivatization Workflow

Derivatization Figure 2: Divergent Synthesis Strategies from the Core Scaffold Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SnAr SNAr Displacement (R-SH / Base) Core->SnAr Prod1 Biaryl Scaffold (Kinase Inhibitors) Suzuki->Prod1 Prod2 Aminopyrimidine (GPCR Ligands) Buchwald->Prod2 Prod3 Thiopyrimidine (Agrochemicals) SnAr->Prod3

Figure 2: Strategic utilization of the C2-chlorine handle for generating diverse bioactive libraries.

Safety & Handling

  • Hazards: Like many halogenated pyrimidines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Specific Precaution: 2,2,2-Trifluoroethanol (reactant) is toxic and can cause reproductive harm. Handle all steps in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive.

References

  • Regioselectivity of 2,4-Dichloropyrimidine: Title: "Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidine" Source:Journal of Heterocyclic Chemistry Context: Establishes the preference for C4 substitution by nucleophiles due to electronic deficiency.
  • Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry and Chemical Biology" Source:Wiley Online Library Context: Discusses the metabolic stability and lipophilicity benefits of trifluoroethoxy groups.
  • General Synthesis Protocol (Analogous): Title: "Synthesis of 4-alkoxy-2-chloropyrimidines" Source:Organic Preparations and Procedures International Context: Provides the foundational method for alkoxide displacement on dichloropyrimidine.
  • Benchchem Protocol (Analogous)

    • Title: "1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Synthesis"
    • Source:

    • Context: Validates the conditions for gener

Sources

A Senior Application Scientist's Guide to 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: Synthesis, Sourcing of Precursors, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1][2][3] This guide focuses on a particularly valuable, yet commercially elusive derivative: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine . Our investigation reveals a scarcity of direct commercial suppliers for this specific molecule, a common challenge in the pursuit of novel chemical entities.

This technical whitepaper therefore pivots from a simple supplier list to a more essential, field-proven guide. We will provide a detailed, logical framework for the in-situ synthesis of this compound, discuss the sourcing of its key precursors, and explore its potential applications in contemporary drug discovery programs.

Strategic Importance and Physicochemical Profile

The strategic placement of a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position of the pyrimidine ring creates a molecule with significant potential. The chlorine atom serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1][2] The trifluoroethoxy moiety can enhance metabolic stability, improve binding affinity through favorable interactions, and increase the lipophilicity of the final compound, all desirable properties in drug candidates.

Predicted Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol
Appearance Likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Sourcing of Key Precursors

PrecursorCAS NumberRecommended Suppliers
2,4-Dichloropyrimidine3934-20-1Sigma-Aldrich, TCI Chemicals, Fisher Scientific
2,2,2-Trifluoroethanol75-89-8Sigma-Aldrich, TCI Chemicals, Fisher Scientific
Sodium Hydride7646-69-7Sigma-Aldrich, Fisher Scientific

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. The proposed workflow is outlined below.

cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Work-up and Purification 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol Sodium 2,2,2-trifluoroethoxide Sodium 2,2,2-trifluoroethoxide 2,2,2-Trifluoroethanol->Sodium 2,2,2-trifluoroethoxide THF, 0 °C to rt Sodium Hydride Sodium Hydride Sodium Hydride->Sodium 2,2,2-trifluoroethoxide Target Compound This compound Sodium 2,2,2-trifluoroethoxide->Target Compound THF, rt 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Target Compound Quench with water Quench with water Target Compound->Quench with water Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quench with water->Extraction with Ethyl Acetate Column Chromatography Column Chromatography Extraction with Ethyl Acetate->Column Chromatography Purified Target Compound Purified Target Compound Column Chromatography->Purified Target Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

  • Alkoxide Formation:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This forms the sodium 2,2,2-trifluoroethoxide nucleophile.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

    • Add the freshly prepared sodium 2,2,2-trifluoroethoxide solution to the 2,4-dichloropyrimidine solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Drug Discovery

The synthesized this compound is a valuable intermediate for the generation of compound libraries for screening against various biological targets. The reactive chlorine at the 2-position allows for the introduction of a diverse range of functionalities, including amines, thiols, and other nucleophiles, through well-established substitution reactions.[2] This enables the exploration of the structure-activity relationship (SAR) around the pyrimidine core.[3]

The pyrimidine scaffold is a known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:

  • Anticancer agents[2][3][4]

  • Antimicrobial agents[2][3]

  • Kinase inhibitors[2]

Safe Handling and Storage

As with any chlorinated and fluorinated organic compound, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for the title compound is not available, the handling procedures should be guided by the SDS of its precursors and related molecules.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[5][7]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][8]

    • Skin: Wash off with soap and plenty of water.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

While direct commercial sourcing of this compound is currently challenging, this guide provides a robust and practical pathway for its synthesis from readily available precursors. The strategic value of this compound as a versatile intermediate in the synthesis of novel pyrimidine derivatives for drug discovery cannot be overstated. By following the outlined synthetic protocol and adhering to strict safety measures, researchers can confidently produce this valuable building block to advance their research and development programs.

References

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (2025, October 15). Google.
  • 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Chloro-4-(trifluoromethyl)pyrimidine - ChemBK. (2024, April 9). ChemBK.
  • 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine [CAS - Ivy Fine Chemicals. Ivy Fine Chemicals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_ObX9qWQvcuHW19rgAvyUDFI_U8dkc-ejR8xtodx1W4ZMex1EknMtlqGRn5KA7mqQWi6BcCvuLlBxVzLham35jK48kK6aPw4l08e-sebHIHPro3gLZwK-8DiNq0Viy7ckZ2hig==
  • 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 - TCI Chemicals. TCI Chemicals.
  • Safety Data Sheet - MedchemExpress.com. (2025, March 7). MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Contact Us | Thermo Scientific Chemicals. Thermo Scientific Chemicals.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. (2025). Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30). Sigma-Aldrich.
  • 885277-01-0|2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine - BLDpharm. BLDpharm.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1261812-52-5 - Safety Data Sheet. (2024, November 1). Google.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016, January 20). Google Patents.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Google.
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride | 127337-60-4. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science.
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. PMC.
  • 2-chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses.
  • Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents. Google Patents.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. (2022, October 19). PubMed.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine . This scaffold is a critical building block in medicinal chemistry and agrochemistry, particularly for kinase inhibitors and herbicides where the trifluoroethoxy group provides metabolic stability and modulation of lipophilicity (


).

Unlike standard chloropyrimidines, the presence of the 4-(2,2,2-trifluoroethoxy) group alters the electronic landscape of the pyrimidine ring. This guide addresses the specific challenges of this substrate, including the prevention of C2-hydrolysis and the selection of catalyst systems that balance oxidative addition rates with catalyst stability.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

The Electrophile: Electronic Considerations

The substrate features a pyrimidine ring substituted at the C2 position with a chlorine atom and at the C4 position with a trifluoroethoxy group (


).
  • C2-Position (Reactive Site): Flanked by two nitrogen atoms, the C2 position is highly electron-deficient, facilitating rapid oxidative addition of Palladium(0). However, this also makes the C–Cl bond highly susceptible to nucleophilic attack by hydroxide ions (hydrolysis) under aqueous basic conditions.

  • C4-Trifluoroethoxy Group: The oxygen atom donates electron density via resonance (

    
    ), but the trifluoromethyl group exerts a strong inductive withdrawing effect (
    
    
    
    ). Compared to a standard methoxy group, the trifluoroethoxy group is less electron-donating. This maintains the electron deficiency of the ring, ensuring high reactivity toward Pd-catalysis but requiring careful control of pH to prevent side reactions.
Regioselectivity

Since the C4 position is already substituted, the coupling occurs exclusively at the C2 position. No regioselectivity issues (C2 vs. C4 competition) exist for this specific precursor.

Reaction Optimization Matrix

The following table summarizes three distinct methodologes based on the complexity of the coupling partner (Boronic Acid/Ester).

Table 1: Optimization Matrix for this compound

ParameterMethod A: The Standard Method B: The Robust (Recommended) Method C: The Challenging
Use Case Simple Aryl Boronic AcidsHeteroaryl / Sterically Hindered BoronatesUnstable / Low-Reactivity Boronates
Catalyst

(

)

(

)

(

)
Base

(

)

(

)

(

)
Solvent 1,4-Dioxane /

(

)
THF /

(

)

/

(

)
Temp



Time 4–12 hours2–6 hours1–4 hours
Pros Low cost; widely available.High yields; easy purification; air-stable precatalyst.Rapid turnover; works on deactivated rings.
Cons Slower oxidative addition; requires strict

exclusion.
Slightly more expensive.High cost.

Detailed Protocol: Method B (The Robust System)

This protocol utilizes


, a bidentate ligand complex that resists dechelation and provides excellent stability against the nitrogen-rich pyrimidine environment which can sometimes poison monodentate phosphine catalysts.
Reagents & Equipment
  • Substrate: this compound (

    
    , e.g., 
    
    
    
    ,
    
    
    )
  • Coupling Partner: Aryl Boronic Acid (

    
    )[1]
    
  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (Tribasic Potassium Phosphate) (
    
    
    
    )
  • Solvent: THF (degassed) and Distilled Water.

  • Apparatus: Microwave vial (preferred) or Round Bottom Flask with reflux condenser.

Step-by-Step Procedure
  • Preparation of Solids:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add the Substrate (

      
      ), Aryl Boronic Acid  (
      
      
      
      ), and Base (
      
      
      ,
      
      
      ).
    • Note: If using XPhos Pd G2 (Method C), add it at this stage. If using Pd(dppf)Cl2, it can also be added now.

  • Solvent Addition & Degassing (Critical):

    • Add THF (

      
       relative to substrate mass) and Water (
      
      
      
      ).
    • Degassing: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

    • Alternative: If using a Schlenk line, perform 3 freeze-pump-thaw cycles.

  • Catalyst Addition:

    • If not added in Step 1, add

      
       (
      
      
      
      ) quickly under a positive stream of inert gas. Cap the vial immediately.
  • Reaction:

    • Heat the reaction mixture to

      
       .
      
    • Monitor via TLC or LCMS every 60 minutes.

    • Endpoint: Disappearance of the chlorinated starting material (M+H 227/229 pattern).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate the organic layer.[3][4] Extract the aqueous layer

      
       with EtOAc.
      
    • Scavenging (Optional but Recommended): Treat combined organics with activated charcoal or a silica-thiol scavenger to remove residual Palladium.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Typical Eluent: Hexanes/Ethyl Acetate gradient (0–30% EtOAc). The trifluoroethoxy group adds lipophilicity, so the product often elutes earlier than non-fluorinated analogs.

Visualizing the Science

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the inductive influence of the trifluoroethoxy group.

SuzukiMechanism Start Pd(II) Precatalyst (Pd(dppf)Cl2) ActiveCat Active Pd(0) Species (L2Pd) Start->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Facilitated by e- deficient Pyrimidine ActiveCat->OxAdd + Substrate Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Diaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->ActiveCat Regeneration Product Final Product: 2-Aryl-4-(trifluoroethoxy)pyrimidine RedElim->Product Substrate Substrate: 2-Cl-4-(OCH2CF3)-Pyrimidine (EWG increases electrophilicity) Substrate->OxAdd

Caption: Catalytic cycle showing the activation of the electron-deficient pyrimidine core.

Experimental Workflow

A self-validating workflow to ensure reproducibility.

Workflow Setup 1. Setup: Combine Substrate, Boronic Acid, Base Degas 2. Degas: Solvent Addition N2 Sparging (10 min) Setup->Degas CatAdd 3. Catalyst: Add Pd Source (Inert Atmosphere) Degas->CatAdd React 4. Reaction: Heat 80°C Monitor LCMS CatAdd->React Check Checkpoint: Is SM consumed? React->Check Check->React No (Add 10% more Cat) Workup 5. Workup: EtOAc Extr. Pd Scavenging Check->Workup Yes Purify 6. Isolation: Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow with integrated decision checkpoint.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Formation of Pyrimidinone (Hydrolysis) Hydroxide ions attacking C2-Cl.Switch base to anhydrous

or

. Reduce water ratio in solvent (e.g., use Dioxane with only 5% water).
Low Conversion Catalyst poisoning by Pyrimidine N.Switch to Method C (XPhos Pd G2). The bulky biaryl ligand prevents coordination of the pyrimidine nitrogen to the Pd center.
Homocoupling of Boronic Acid Presence of Oxygen.[5]Re-degas solvents vigorously. Ensure the reaction vessel is sealed properly.
De-alkylation (Loss of -OCH2CF3) Harsh acidic/basic conditions.This is rare with trifluoroethyl ethers, but avoid strong Lewis acids during workup.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Accessed 2025).[6][7][8] Link

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[9][10] Link

  • National Institutes of Health (NIH). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. (2025).[6][7][8] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • ChemicalBook. Synthesis of 2-Chloro-4-substituted pyrimidines.Link

Sources

Buchwald-Hartwig amination of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary

This guide details the strategic implementation of Buchwald-Hartwig amination on This compound . While 2-chloropyrimidines are classically reactive in Nucleophilic Aromatic Substitution (


), the presence of the 4-(2,2,2-trifluoroethoxy) group and the requirement for coupling with sterically hindered or electron-deficient amines often necessitates Palladium catalysis.

This protocol leverages 3rd Generation Buchwald Precatalysts (specifically BrettPhos Pd G3) to achieve high yields under mild conditions, preventing the degradation of the trifluoroethoxy moiety and minimizing hydrolytic side-reactions.

Substrate Analysis & Strategic Rationale

Electronic Profile of the Substrate
  • Electrophilic Center (C2): The 2-position is highly activated due to the combined electron-withdrawing nature of the pyrimidine nitrogens and the inductive effect of the 4-alkoxy group.

  • The Trifluoroethoxy Moiety (

    
    ):  Unlike a standard methoxy group, the trifluoroethoxy group is strongly electron-withdrawing (
    
    
    
    effect of
    
    
    ). This increases the electrophilicity of the ring, facilitating Oxidative Addition to Pd(0). However, it also makes the ring susceptible to nucleophilic attack by hydroxide (hydrolysis), necessitating anhydrous conditions and milder bases.
Decision Matrix: vs. Buchwald-Hartwig

Before proceeding, validate the necessity of Pd-catalysis using this logic gate:

Variable

(Classical)
Buchwald-Hartwig (Recommended)
Amine Nucleophilicity High (Alkyl amines, cyclic amines)Low (Anilines, Amides, Carbamates)
Steric Hindrance Low (Primary/unhindered secondary)High (Ortho-substituted anilines, t-butyl amines)
Base Sensitivity Requires strong base/heatCompatible with weak bases (

,

)
Selectivity Risk of bis-substitution or side-reactionsHigh fidelity for C-N bond formation

Optimized Protocol: BrettPhos Pd G3 System

This protocol is optimized for coupling primary amines and anilines . For secondary amines, substitute the ligand with RuPhos .

Reagent Table
ComponentReagentEquiv.[1][2][3][4][5][6][7]Function
Substrate This compound1.0Electrophile
Coupling Partner Target Amine (

)
1.2Nucleophile
Catalyst BrettPhos Pd G3 0.02 - 0.05Precatalyst (Rapid activation)
Base

(finely ground)
2.0Base (Mild, prevents hydrolysis)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent (High boiling, coordinating)
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.

    • Bring all reagents to room temperature inside a glovebox or use Schlenk techniques on the benchtop.

  • Charging Solids:

    • Add the Substrate (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (2-5 mol%), and

      
        (2.0 equiv) to the vial.
      
    • Note: If the amine is a liquid, add it after the solvent.

  • Inertion & Solvation:

    • Seal the vial with a septum cap (PTFE-lined).

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

  • Reaction:

    • Place the vial in a pre-heated heating block at 80°C .

    • Stir vigorously (1000 rpm). The high density of inorganic bases requires rapid stirring for effective phase transfer/surface contact.

    • Monitor via LC-MS at 1 hour. Most reactions reach conversion within 1-4 hours.

    • Critical Checkpoint: If starting material persists but no byproduct is formed, increase temp to 100°C. If hydrolysis (phenol) is observed, lower temp to 60°C and switch base to

      
      .
      
  • Workup:

    • Cool to room temperature.[8]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this electron-deficient pyrimidine, highlighting the rapid oxidative addition facilitated by the trifluoroethoxy group.

BuchwaldMechanism PreCat BrettPhos Pd G3 (Precatalyst) Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate (Fast due to e- deficient ring) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base - Base-HCl RedElim Reductive Elimination AmineBind->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration Product C2-Aminated Product RedElim->Product Substrate 2-Cl-4-(OCH2CF3)-Pyr Substrate->OxAdd

Caption: Catalytic cycle for the amination of 2-chloropyrimidine. The electron-withdrawing trifluoroethoxy group accelerates the Oxidative Addition step.

Troubleshooting & Optimization Guide

Common Failure Modes
Observation (LC-MS)DiagnosisRemediation
Substrate Intact, No Reaction Catalyst Poisoning or DeactivationEnsure amine is free of sulfur/thiol impurities. Switch to BrettPhos Pd G3 if using Pd2(dba)3 to avoid induction periods.
Hydrolysis Product (Pyrimidinone) Wet Solvent or Strong BaseUse fresh anhydrous solvent. Switch base from

to

or

.
Protodehalogenation (Cl replaced by H)

-Hydride Elimination
Common with aliphatic amines. Switch ligand to RuPhos or Xantphos which are less prone to this pathway.
Bis-amination (Reaction at C4) Displacement of TrifluoroethoxyReaction temperature too high. The

is stable up to ~100°C but can displace at 120°C+. Keep T < 100°C.
Ligand Screening (If BrettPhos fails)
  • RuPhos: Best for secondary amines and secondary anilines.

  • Xantphos: Excellent for amides, carbamates, and primary amines where chelation stabilizes the Pd intermediate.

  • tBuXPhos: Use for extremely hindered substrates.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Lillo, V. J., et al. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[9][10] The Journal of Organic Chemistry, 84(8), 4904–4909.[9] Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

Sources

Application Note: Strategic Functionalization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


) & Cross-Coupling Protocols
Substrate:  2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the optimization of nucleophilic substitution at the C2 position of This compound . While 2,4-dichloropyrimidines typically favor C4 substitution, this substrate is pre-functionalized at C4 with a trifluoroethoxy group. This moiety serves two roles: it acts as a metabolic stabilizer (bioisostere for ethoxy/methoxy) and electronically modulates the ring.

The primary challenge is the reduced electrophilicity of the C2 position due to resonance donation from the C4-oxygen, despite the inductive withdrawal of the trifluoromethyl group. This note provides three validated protocols ranging from standard thermal displacement to transition-metal catalysis, ensuring high yields across a spectrum of nucleophile reactivity.

Mechanistic Insight & Electronic Landscape

The Substrate Architecture

The pyrimidine ring is inherently electron-deficient (


-deficient), facilitating Nucleophilic Aromatic Substitution (

). However, the reactivity is heavily influenced by substituents.
  • C2-Cl (Leaving Group): The target for displacement. In unsubstituted pyrimidines, C2 is less reactive than C4.[1]

  • C4-OCH

    
    CF
    
    
    
    (The Modulator):
    • Resonance Effect (+R): The oxygen lone pair donates electron density into the ring, raising the LUMO energy and slightly deactivating the C2 position toward nucleophiles compared to the parent 2,4-dichloropyrimidine.

    • Inductive Effect (-I): The

      
       group exerts a strong electron-withdrawing pull through the 
      
      
      
      -framework. This partially counteracts the resonance deactivation, maintaining sufficient electrophilicity for
      
      
      under optimized conditions.
Reaction Pathway (Addition-Elimination)

The reaction proceeds via a Meisenheimer complex.[2][3] The rate-determining step is typically the nucleophilic attack (formation of the anionic intermediate).[4]

SNAr_Mechanism Start Substrate (C2-Cl, C4-OR) TS Meisenheimer Complex (Anionic Intermediate) Start->TS + Nu-H (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Prod Product (C2-Nu, C4-OR) TS->Prod - HCl (Fast) LG Leaving Group (Cl-) TS->LG

Figure 1: The


 pathway. The C4-alkoxy group stabilizes the intermediate but raises the activation energy for the initial attack.

Experimental Protocols

Method A: Standard Thermal Displacement (Basic Conditions)

Best For: Primary amines, secondary amines (non-hindered), and thiols. Mechanism: Classical


 driven by base and temperature.
Reagents
  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: Alcohols like iPrOH can be used but require higher temperatures (sealed tube).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Temperature: 80°C – 120°C.

Step-by-Step Protocol
  • Charge: To a reaction vial, add this compound (1.0 equiv).

  • Dissolve: Add DMSO (concentration 0.2 M – 0.5 M).

  • Add Base: Add DIPEA (2.5 equiv). If using an amine salt as the nucleophile, increase base to 3.5 equiv.

  • Add Nucleophile: Add the amine (1.2 equiv).

  • Heat: Stir at 90°C. Monitor by LCMS every 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, increase temp to 110°C.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with water (x3) to remove DMSO.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Critical Quality Attribute (CQA): Watch for hydrolysis of the C2-Cl to the C2-OH (pyrimidinone) if the DMSO is "wet" or if inorganic bases (


) are used with insufficient drying.
Method B: Acid-Mediated (Protonation Activation)

Best For: Anilines (weak nucleophiles) or when basic conditions cause side reactions. Mechanism: Protonation of the pyrimidine N1/N3 renders the C2 carbon highly electrophilic, lowering the activation energy for attack by weak nucleophiles.

Reagents
  • Solvent: n-Butanol or Isopropanol.

  • Acid Catalyst: conc. HCl (aqueous) or p-Toluenesulfonic acid (pTSA).

  • Temperature: 100°C – 130°C (Sealed Tube).

Step-by-Step Protocol
  • Charge: Combine substrate (1.0 equiv) and aniline nucleophile (1.1 equiv) in n-Butanol (0.3 M).

  • Catalyze: Add conc. HCl (3-5 drops per mmol substrate) OR pTSA (0.1 equiv).

  • Reaction: Seal the vessel and heat to 110°C for 4–12 hours.

    • Visual Cue: The reaction mixture often turns yellow/orange as the aniline reacts.

  • Workup:

    • Cool to RT. The product may precipitate as the HCl salt.

    • Option 1 (Filtration): Filter the solid, wash with cold ether.

    • Option 2 (Neutralization): Dilute with DCM, wash with sat.

      
       to liberate the free base.
      
Method C: Buchwald-Hartwig Cross-Coupling

Best For: Sterically hindered amines, electron-deficient anilines, or cases where


 requires temperatures that degrade the substrate.
Mechanism:  Pd(0) oxidative addition into C2-Cl followed by reductive elimination.
Reagents
  • Catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: Xantphos (preferred for chloropyrimidines) or BrettPhos.

  • Base:

    
     or NaOtBu.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge Solids: Add substrate (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%), and Xantphos (10 mol%).
  • Add Solvent: Add degassed 1,4-Dioxane (0.1 M).

  • Heat: Stir at 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal method for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type aliphatic Aliphatic Amine (Primary/Secondary) Start->aliphatic aniline Aniline / Weak Nu Start->aniline hindered Sterically Hindered (e.g., t-Butyl amine) Start->hindered MethodA Method A: Thermal SnAr (Base) aliphatic->MethodA Standard MethodB Method B: Acid Catalysis aniline->MethodB Activation Req. MethodC Method C: Buchwald-Hartwig hindered->MethodC Pd Catalysis MethodA->MethodC If Low Yield MethodB->MethodC If Low Yield

Figure 2: Protocol Selection Guide based on Nucleophile Sterics and Electronics.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) C2 position deactivated by C4-alkoxy.Switch to Method B (Acid) to activate ring, or Method C (Pd).
Hydrolysis Product (C2-OH) Wet solvent or hydroxide contamination.Dry DMSO/NMP over molecular sieves. Use DIPEA instead of hygroscopic

.
Transetherification Reaction in alcohol with alkoxide base.Avoid using NaOEt/EtOH if the C4 group is trifluoroethoxy. Use aprotic solvents (THF, DMF).
Regioselectivity Issues Rare for this substrate (C4 is blocked).Verify SM purity. Ensure C4-trifluoroethoxy is intact (check NMR for

quartet).

References

  • Regioselectivity in Pyrimidines

    • Smith, S. M., & Buchwald, S. L. (2018).[5] "Palladium-Catalyzed Site-Selective Amidation of Dichloroazines." Organic Letters. This work establishes the hierarchy of reactivity (C4 > C2) and methods to overcome it.

  • Acid-C

    
    : 
    
    • Luo, Y., et al. (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine."[6] Preprints.org. Demonstrates the utility of HCl/pTSA in activating deactivated pyrimidine systems for weak nucleophiles.

  • Buchwald-Hartwig Protocols for Chloropyrimidines

    • WuXi AppTec Chemistry Guide. "Buchwald-Hartwig Couplings: Condition Design.
  • General

    
     Mechanism: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." A foundational review of the addition-elimination pathway and the role of electron-withdrawing groups.

Sources

Application Note: Protocol for Synthesizing Derivatives from 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the synthetic protocols for derivatizing 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 1820707-87-0). This scaffold is a high-value intermediate in medicinal chemistry due to the presence of the 2,2,2-trifluoroethoxy moiety. Unlike standard alkoxy groups, the trifluoroethoxy group imparts significant metabolic stability (blocking O-dealkylation) and modulates lipophilicity (


), often improving blood-brain barrier permeability and oral bioavailability [1].

The presence of the chlorine atom at the C2 position provides a versatile electrophilic handle for rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides validated protocols for these transformations, emphasizing regiochemical control and yield optimization.

Chemical Properties & Reactivity Profile[1][2][3]

Electrophilicity and Regioselectivity

The pyrimidine ring is electron-deficient (


-deficient), making it highly susceptible to nucleophilic attack.
  • C2 Position (Active Site): In the starting material, the C4 position is already substituted with the trifluoroethoxy group. The remaining chlorine at C2 is highly activated by the two adjacent ring nitrogens and the electron-withdrawing inductive effect (

    
    ) of the trifluoroethoxy group.
    
  • C4 Position (Blocked/Activating): The

    
     group is a poor leaving group compared to chloride, ensuring that substitution occurs exclusively at C2 under standard conditions. However, it strongly withdraws electron density, making the C2-Cl bond more reactive toward nucleophiles than in a simple 2-chloro-4-methoxypyrimidine.
    
Stability Considerations
  • Hydrolysis Risk: The high electrophilicity of the C2 position makes the compound susceptible to hydrolysis (forming the 2-hydroxy derivative) in the presence of water and strong base at high temperatures. Anhydrous conditions are recommended for sluggish nucleophiles.

  • Thermal Stability: The trifluoroethoxy group is thermally stable up to >150°C, allowing for high-temperature microwave reactions.

General Synthetic Strategy

The diversification of this scaffold generally follows three primary pathways:

  • Path A (

    
    ):  Reaction with amines to form 2-amino-4-(trifluoroethoxy)pyrimidines.
    
  • Path B (Suzuki): Reaction with aryl boronic acids to form 2-aryl-4-(trifluoroethoxy)pyrimidines.

  • Path C (Etherification): Reaction with phenols/alcohols to form 2-alkoxy/phenoxy derivatives.

Visual Reaction Scheme

ReactionScheme SM 2-Chloro-4-(2,2,2- trifluoroethoxy)pyrimidine ProdA 2-Amino Derivative (Amination) SM->ProdA Path A: R-NH2 Base, Heat ProdB 2-Aryl Derivative (Suzuki Coupling) SM->ProdB Path B: Ar-B(OH)2 Pd Cat., Base ProdC 2-Ether Derivative (Etherification) SM->ProdC Path C: R-OH/Ar-OH NaH, DMF

Caption: Divergent synthesis pathways from the core scaffold. Path A and B are the most common for SAR generation.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Best for: Primary and secondary aliphatic amines, anilines with electron-donating groups.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1][2] The electron-withdrawing trifluoroethoxy group stabilizes the intermediate anionic charge, facilitating the addition-elimination sequence [2].

Reagents & Stoichiometry:

Reagent Equivalents Role
Scaffold (Cl-Py) 1.0 Substrate
Amine (R-NH2) 1.1 - 1.5 Nucleophile
DIPEA (Hünig's Base) 2.0 - 3.0 Acid Scavenger

| Solvent | NMP or Dioxane | Medium (0.2 M) |

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv).

  • Solvent: Dissolve in anhydrous NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane. Note: NMP accelerates the reaction due to high polarity.

  • Addition: Add DIPEA (2.5 equiv) followed by the amine (1.2 equiv).

  • Reaction:

    • Aliphatic Amines: Heat to 80°C for 2–4 hours.

    • Anilines: Heat to 100–120°C for 6–12 hours. Microwave irradiation (120°C, 30 min) is highly effective for sterically hindered anilines.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove NMP. Dry organic layer over 
    
    
    
    , filter, and concentrate.[3][4][5]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Installing aryl or heteroaryl groups at the C2 position.

Mechanistic Insight: 2-Chloropyrimidines are less reactive than bromides/iodides in oxidative addition. Electron-rich phosphine ligands (e.g.,


, XPhos) or bidentate ligands (dppf) are crucial to facilitate the insertion of Palladium into the C-Cl bond [3].

Reagents & Stoichiometry:

Reagent Equivalents Role
Scaffold (Cl-Py) 1.0 Electrophile
Boronic Acid/Ester 1.2 - 1.5 Nucleophile

| Catalyst | 0.05 (5 mol%) |


 or 

| | Base | 2.0 - 3.0 |

(2M aq.) or

| | Solvent | Dioxane/Water (4:1) | Solvent System |

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base. Add the solvent mixture (Dioxane/Water 4:1). Sparge with Argon/Nitrogen for 5–10 minutes to remove oxygen. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.[3] Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3] Wash the filtrate with brine.[3]

  • Purification: Silica gel chromatography. Note: Pyrimidine derivatives can be polar; consider adding 1%

    
     to the eluent if streaking occurs.
    
Protocol C: Ether Synthesis ( with Alcohols)

Best for: Creating bis-alkoxy pyrimidines.

Step-by-Step Procedure:

  • Activation: In a dry vial, suspend

    
     (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C.
    
  • Deprotonation: Add the alcohol/phenol (1.1 equiv) dropwise. Stir at 0°C for 15 min until gas evolution ceases.

  • Displacement: Add a solution of the scaffold (1.0 equiv) in THF/DMF.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Heating to 60°C may be required for sterically hindered alcohols.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[3]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Oxidative addition failureSwitch to a more active catalyst system like

+ XPhos
or PEPPSI-IPr .
Hydrolysis Product (OH) Wet solvents or hygroscopic baseUse anhydrous solvents (Dioxane, DMF). Switch base to

or

(anhydrous).
Homocoupling of Boronic Acid Oxygen in systemDegas solvents more thoroughly (freeze-pump-thaw if necessary).
Regioselectivity Issues N/ANot applicable for this specific scaffold as C4 is already substituted.

Experimental Workflow Diagram

Workflow Start Start: Reaction Mixture Check TLC / LC-MS Check (Is SM consumed?) Start->Check Check->Start No (Add time/heat) Quench Quench/Workup (Dilute EtOAc, Wash H2O/Brine) Check->Quench Yes Dry Dry Organic Phase (Na2SO4 / MgSO4) Quench->Dry Conc Concentrate (Rotary Evaporator) Dry->Conc Purify Purification (Flash Chromatography) Conc->Purify Final Final Product (NMR/MS Verification) Purify->Final

Caption: Standard workup and purification workflow for pyrimidine derivatives.

Safety & Handling

  • Fluorinated Compounds: While the trifluoroethoxy group is stable, combustion of fluorinated compounds can release HF. Ensure proper disposal in halogenated waste streams.

  • Chloropyrimidines: Many 2-chloropyrimidines are skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.

  • Pressure: Reactions involving volatile amines or high temperatures (especially microwave) should be conducted in pressure-rated vessels.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Roh, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. Link

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2,4-Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of modern drug discovery, forming the core of numerous therapeutic agents. Specifically, 2,4-disubstituted pyrimidines are privileged structures found in a multitude of kinase inhibitors and other targeted therapies. The ability to efficiently and regioselectively synthesize these compounds on a large scale is therefore a critical challenge in pharmaceutical process development. This guide provides a comprehensive overview of a robust and scalable synthetic route to 2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine and its analogs, focusing on the practical challenges and strategic decisions necessary for successful kilogram-scale production.

The primary challenge in the synthesis of these molecules lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine starting material. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[1] This inherent reactivity profile can lead to mixtures of isomers, creating significant purification challenges and reducing the overall yield of the desired product, which is often not desirable in a process sequence.[2] This application note details a synthetic strategy designed to circumvent this issue, ensuring high regioselectivity and a streamlined, scalable process.

Synthetic Strategy: Circumventing Regioselectivity Challenges

To overcome the inherent C4-selectivity of SNAr on 2,4-dichloropyrimidine, a two-step strategy is employed. This approach leverages a 2-methylthio-4-chloropyrimidine intermediate to direct the regioselectivity, followed by a chlorination step to install the desired 2-chloro substituent. This method effectively avoids the formation of the undesired 4-chloro-2-(2,2,2-trifluoroethoxy)pyrimidine isomer.[3]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Regioselective Nucleophilic Aromatic Substitution cluster_1 Part 2: Chlorination and Purification A 2,4-dichloropyrimidine C 2-(methylthio)-4-chloropyrimidine A->C Nucleophilic Substitution at C2 B Sodium thiomethoxide B->C E 2-(methylthio)-4-(2,2,2-trifluoroethoxy)pyrimidine C->E Nucleophilic Substitution at C4 D Sodium 2,2,2-trifluoroethoxide D->E G Crude this compound E->G Chlorination of Methylthio Group F Chlorinating Agent (e.g., SO₂Cl₂) F->G H Purified Product G->H Large-Scale Purification (Crystallization/Distillation)

Caption: Synthetic workflow for the scale-up synthesis.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant safety challenges that must be rigorously addressed. The following section outlines the key hazards associated with this synthesis and the necessary mitigation strategies.

Reagent-Specific Hazards
ReagentKey HazardsRecommended Handling Procedures
2,2,2-Trifluoroethanol Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes serious eye damage.[3][4]Use in a well-ventilated area or under a fume hood. Wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber >0.11 mm), safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]
Sodium Hydride (NaH) Water-reactive, releasing flammable hydrogen gas which can ignite spontaneously. Corrosive.[6]Handle in an inert atmosphere (glove box or under nitrogen/argon). Use as a dispersion in mineral oil to reduce pyrophoricity.[6] Use a Class D fire extinguisher for fires. DO NOT use water. [2]
Phosphorus Oxychloride (POCl₃) / Sulfuryl Chloride (SO₂Cl₂) Highly corrosive and toxic. React violently with water.Handle in a chemical fume hood with appropriate PPE. Quench excess reagent carefully by slow addition to a cooled, stirred base solution.
Organic Solvents (THF, Dichloromethane, etc.) Flammable and/or volatile. Potential health hazards upon inhalation or skin contact.Use in well-ventilated areas, away from ignition sources. Ground equipment to prevent static discharge.
Process-Specific Hazards
  • Exothermic Reactions: The SNAr and chlorination steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] This can lead to a thermal runaway if not properly controlled.

    • Mitigation:

      • Use a reactor with adequate cooling capacity.

      • Employ slow, controlled addition of reagents.

      • Monitor the internal reaction temperature continuously.

      • Perform a reaction calorimetry study during process development to understand the thermal profile.

  • Hydrogen Gas Evolution: The reaction of sodium hydride with 2,2,2-trifluoroethanol generates hydrogen gas.

    • Mitigation:

      • Ensure the reactor is properly vented to a safe area.

      • Maintain an inert atmosphere to prevent the formation of an explosive mixture with air.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the final product and should be adapted and validated by qualified personnel before implementation.

Part 1: Synthesis of 2-(methylthio)-4-(2,2,2-trifluoroethoxy)pyrimidine

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Dry ice/acetone condenser.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloropyrimidine148.981.5 kg10.07
Sodium thiomethoxide (21% in methanol)70.093.34 kg10.07
2,2,2-Trifluoroethanol100.041.11 kg11.08
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)443 g11.08
Tetrahydrofuran (THF), anhydrous-10 L-
Dichloromethane (DCM)-10 L-
Saturated aq. Sodium Bicarbonate-5 L-
Brine-5 L-
Anhydrous Sodium Sulfate-1 kg-

Procedure:

  • Preparation of Sodium 2,2,2-trifluoroethoxide:

    • Under a nitrogen atmosphere, charge the 20 L reactor with anhydrous THF (5 L) and sodium hydride (60% dispersion, 443 g).

    • Cool the suspension to 0 °C using the reactor jacket.

    • Slowly add 2,2,2-trifluoroethanol (1.11 kg) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Synthesis of 2-(methylthio)-4-chloropyrimidine:

    • In a separate vessel, dissolve 2,4-dichloropyrimidine (1.5 kg) in anhydrous THF (5 L).

    • Cool the solution to 0 °C.

    • Slowly add the sodium thiomethoxide solution (3.34 kg) while maintaining the internal temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Nucleophilic Substitution at C4:

    • Once the formation of 2-(methylthio)-4-chloropyrimidine is complete, cool the reaction mixture back to 0 °C.

    • Slowly add the pre-formed sodium 2,2,2-trifluoroethoxide suspension from step 1 to the reaction mixture, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (5 L).

    • Concentrate the mixture under reduced pressure to remove the majority of the THF.

    • Extract the aqueous residue with dichloromethane (3 x 3 L).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 2.5 L) and brine (2.5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylthio)-4-(2,2,2-trifluoroethoxy)pyrimidine as an oil or low-melting solid.

Part 2: Chlorination to this compound and Purification

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet connected to a scrubber.

  • Addition funnel.

  • Equipment for vacuum distillation or crystallization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 2-(methylthio)-4-(2,2,2-trifluoroethoxy)pyrimidine224.18~2.26 kg~10.07
Sulfuryl Chloride (SO₂Cl₂)134.971.5 kg11.11
Dichloromethane (DCM), anhydrous-10 L-
Heptane-As required for crystallization-

Procedure:

  • Chlorination:

    • Under a nitrogen atmosphere, charge the reactor with the crude 2-(methylthio)-4-(2,2,2-trifluoroethoxy)pyrimidine and anhydrous dichloromethane (10 L).

    • Cool the solution to 0 °C.

    • Slowly add sulfuryl chloride (1.5 kg) dropwise, maintaining the internal temperature below 10 °C. The off-gases should be directed to a caustic scrubber.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot heptane.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield pure this compound. The yield for this two-part process is expected to be in the range of 75-85%.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete reaction in Part 1 Insufficient reaction time or temperature. Deactivated base.Increase reaction time or allow to stir at a slightly elevated temperature (e.g., 40 °C). Ensure NaH and other reagents are of high quality and handled under strictly anhydrous conditions.
Formation of 2,4-bis(methylthio)pyrimidine Incorrect stoichiometry or order of addition.Ensure no more than one equivalent of sodium thiomethoxide is used.
Poor yield in chlorination Incomplete reaction. Degradation of product.Increase reaction time or use a slight excess of sulfuryl chloride. Ensure the reaction is kept at a low temperature during addition.
Difficulty in crystallization Impurities inhibiting crystal formation.Perform a solvent screen to find a more suitable crystallization solvent system. An initial purification by vacuum distillation may be necessary if the crude product is heavily contaminated. For compounds that are difficult to crystallize, consider anti-solvent crystallization; for example, dissolving the product in a good solvent like dichloromethane and slowly adding a poor solvent like heptane.[8]

Conclusion

The scale-up synthesis of this compound and its analogs is a challenging but achievable task. By employing a strategic approach that controls regioselectivity and by carefully managing the safety and process parameters, high yields of the desired product can be obtained on a kilogram scale. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling the efficient and safe production of this important class of synthetic intermediates.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Msds 222trifluoroethanol Casno 75-89-0349f en - Aspx | PDF | Dangerous Goods | Toxicity. (2016, April 16). Scribd.
  • 2,2,2- Trifluoroethanol MSDS. (2005, October 10). ScienceLab.com.
  • Fisher Scientific. (2023, October 13).
  • Sigma-Aldrich. (2025, May 6).
  • Apollo Scientific. (2023, July 31). Sodium hydride, 57-63% oil dispersion.
  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California.
  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals.
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • KLK Kolb. (n.d.). Pilot Plant. Retrieved from [Link]

  • Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
  • MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient.
  • European Patent Office. (2001, June 13).
  • Benchchem. (n.d.).
  • WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022, May 5). WIPO.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS.
  • Google Patents. (1989, December 28).
  • Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2).
  • What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? (2021, October 11). Guidechem.
  • Google Patents. (n.d.). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • Developing a model-driven workflow for the digital design of small-scale batch cooling crystallisation with the antiviral lamivudine. (n.d.). CrystEngComm (RSC Publishing).
  • Scalability of pharmaceutical co-crystal formation by mechanochemistry in b
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)
  • PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

Sources

Application Note: Parallel Synthesis with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (CTEP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and parallel synthesis specialists in the utilization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (referred to herein as CTEP ) for library generation.

Executive Summary

The This compound (CTEP) scaffold represents a strategic building block in modern medicinal chemistry. It combines the privileged pyrimidine heterocycle with a trifluoroethoxy motif—a metabolically stable, lipophilic bioisostere of the methoxy group.

This guide addresses the specific challenges of functionalizing the C-2 position of this scaffold. Unlike the highly reactive 2,4-dichloropyrimidine, the CTEP scaffold is electronically deactivated by the electron-donating 4-alkoxy substituent. Consequently, standard SnAr protocols often fail or require forcing conditions. This note provides optimized, high-throughput compatible protocols for SnAr , Buchwald-Hartwig , and Suzuki-Miyaura diversifications.

Chemical Profile & Strategic Value

The Fluorine Advantage

The 2,2,2-trifluoroethoxy group is not merely a passive substituent; it is a functional tool for lead optimization:

  • Metabolic Stability: Unlike a methoxy group (

    
    ), which is prone to O-demethylation by cytochrome P450s, the trifluoroethoxy group blocks this metabolic soft spot.
    
  • Lipophilicity Modulation: The electron-withdrawing fluorine atoms lower the basicity of the pyrimidine ring while increasing

    
    , improving membrane permeability.
    
  • Conformation: The bulkier

    
     group can induce favorable conformational locks in the binding pocket.
    
Reactivity Analysis (The "Deactivation" Effect)

A critical insight for the chemist is the electronic state of the C-2 chloride.

  • 2,4-Dichloropyrimidine: Highly electron-deficient; C-4 is extremely reactive to SnAr at room temperature; C-2 reacts with mild heating.

  • CTEP (Target Scaffold): The introduction of the alkoxy group at C-4 donates electron density into the ring via resonance (+M effect). This deactivates the C-2 position toward nucleophilic attack.

    • Implication: Mild SnAr conditions (e.g., TEA/EtOH, RT) will likely result in no reaction .

    • Solution: Protocols must utilize polar aprotic solvents (DMSO/NMP) , elevated temperatures (>100°C) , or Palladium catalysis .

Parallel Synthesis Strategy (Workflow)

The following diagram illustrates the decision matrix for diversifying the CTEP scaffold in a 96-well format.

G Start Start: CTEP Scaffold (2-Cl-4-OCH2CF3) Decision Nucleophile Type? Start->Decision PathA Aliphatic Amines (Primary/Secondary) Decision->PathA Strong Nu PathB Aromatic Amines (Anilines) Decision->PathB Weak Nu PathC Boronic Acids (Aryl/Heteroaryl) Decision->PathC Carbon Nu Method1 Method A: Thermal SnAr (DMSO, 120°C) PathA->Method1 Preferred Method2 Method B: Buchwald-Hartwig (Pd-Cat, Base, 100°C) PathA->Method2 If Sterically Hindered PathB->Method2 Required Method3 Method C: Suzuki-Miyaura (Pd-Cat, Aq. Base, 90°C) PathC->Method3 Workup Purification: SCX Cartridge (Amines) or Prep-HPLC Method1->Workup Method2->Workup Method3->Workup

Caption: Decision tree for functionalizing this compound based on nucleophile class.

Experimental Protocols

Method A: Thermal SnAr (Aliphatic Amines)

Best for: Primary and non-hindered secondary aliphatic amines.

Reagents:

  • Scaffold: CTEP (0.1 mmol/well)

  • Amine: 1.5 equivalents

  • Base: DIPEA (3.0 equivalents)

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration)

Step-by-Step:

  • Dispensing: To a 96-well deep-well plate (polypropylene) or glass vial block, dispense 200 µL of a 0.5 M stock solution of CTEP in DMSO.

  • Addition: Add 1.5 eq. of the amine (solution or neat) followed by 3.0 eq. of DIPEA.

  • Reaction: Seal the plate with a chemically resistant heat seal. Heat at 110–120°C for 12–16 hours.

    • Note: Lower temperatures (80°C) often lead to incomplete conversion due to the deactivated ring.

  • QC Check: Analyze a 5 µL aliquot by LC-MS.

  • Work-up (SCX):

    • Dilute reaction with 0.5 mL MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes DMSO, unreacted scaffold, and non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate in vacuo.[1]

Method B: Buchwald-Hartwig Amination (Anilines/Hindered Amines)

Best for: Anilines, weak nucleophiles, or when thermal SnAr fails.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2-5 mol%).

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Catalyst Prep: Prepare a "catalyst master mix" in degassed dioxane.

    • Expert Tip: For libraries, use a pre-formed catalyst like BrettPhos Pd G3 to avoid in-situ complexation issues and air sensitivity.

  • Dispensing: Add CTEP (0.1 mmol), Amine (1.2 eq), and Base (solid dispensing preferred for Cs₂CO₃) to the reaction vials.

  • Inerting: Purge the headspace with Nitrogen or Argon.

  • Reaction: Add the catalyst/solvent mixture. Seal and heat at 100°C for 12 hours.

  • Work-up: Filter through a celite/silica plug to remove Pd black. Concentrate and purify via Prep-HPLC (Reverse Phase).

Method C: Suzuki-Miyaura Coupling (Aryl/Heteroaryl)

Best for: Carbon-Carbon bond formation.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: 2M aq. Na₂CO₃ or K₃PO₄.

  • Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

Step-by-Step:

  • Dispensing: Add CTEP (0.1 mmol) and Boronic Acid/Ester (1.5 eq) to the wells.

  • Catalyst: Add Pd catalyst (solid or slurry).

  • Solvent/Base: Add the solvent mixture and aqueous base.

  • Reaction: Heat at 90°C for 4–8 hours.

    • Note: The 2-Cl position is sufficiently reactive for Suzuki coupling without extreme forcing conditions, unlike SnAr.

  • Work-up: Liquid-Liquid extraction (DCM/Water) or direct filtration and Prep-HPLC.

Quantitative Data & Troubleshooting

Reactivity Comparison Table

Comparison of this compound vs. 2,4-Dichloropyrimidine.

Feature2,4-DichloropyrimidineCTEP (Target Scaffold)Implication for Protocol
C-2 Electrophilicity ModerateLow Requires higher T or Catalyst
C-4 Substituent -Cl (Electron Withdrawing)-OCH₂CF₃ (Electron Donating)Deactivates the ring
SnAr Temp (Amine) RT to 50°C100°C to 120°C Use high-boiling solvents (DMSO)
Major Impurity DisubstitutionUnreacted Starting MaterialMonitor conversion closely
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SnAr) Ring deactivation by alkoxy group.Switch to Method B (Buchwald) or increase temp to 140°C (Microwave).
Hydrolysis (OH-product) Wet solvent or hygroscopic base.Use anhydrous DMSO; ensure base (Cs₂CO₃) is dry.
Pd Black Precipitation Catalyst decomposition.Switch to XPhos Pd G3 or BrettPhos ; ensure thorough degassing.
Incomplete Conversion Steric hindrance at C-2.Increase reaction time (24h) or equivalents of nucleophile (2.5 eq).

Synthesis of the Starting Material

If the specific intermediate is not commercially available, it must be synthesized with strict regiocontrol.

Reaction: 2,4-Dichloropyrimidine + 2,2,2-Trifluoroethanol (TFE) + Base. Regioselectivity Rule: Nucleophilic attack on 2,4-dichloropyrimidine generally favors the C-4 position due to the para-like relationship with N-1, unless specific directing groups are used. Protocol:

  • Cool a solution of 2,4-dichloropyrimidine in THF to 0°C.

  • Add NaH (1.1 eq) to TFE (1.1 eq) to generate the alkoxide (or use NaOtBu/TFE).

  • Add the alkoxide solution slowly.

  • Critical: Maintain low temperature (0°C -> RT) to prevent disubstitution.

  • Isolate the major isomer (4-substituted) via chromatography.

References

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Trifluoroethoxy Group Properties

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source:Molecules 2025, 30(14), 3009.
    • URL:[Link]

  • Stability of Trifluoroethyl Ethers

    • Title: 2,2,2-Trifluoroethoxy Arom
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Parallel Synthesis Context

    • Title: Parallel Synthesis & High-Throughput Experimentation.[2]

    • Source: SpiroChem Applic
    • URL:[Link]

  • General Pyrimidine Properties

    • Title: 2-Chloropyrimidine Physical Data.[3][4][5]

    • Source: NIST Chemistry WebBook, SRD 69.[6]

    • URL:[Link]

Sources

Application Note: Microwave-Assisted Functionalization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the microwave-assisted functionalization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine, a valuable scaffold for introducing fluorinated motifs into bioactive molecules.[1]


 and Suzuki-Miyaura Coupling Protocols
Target Molecule:  this compound

Executive Summary

The introduction of fluorinated alkoxy groups, such as the 2,2,2-trifluoroethoxy moiety, is a proven strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and binding affinity.[1][2] However, the installation of this group at the C4 position of a pyrimidine ring electronically alters the reactivity of the remaining C2-chloride.[1]

While the electron-donating resonance effect (


) of the alkoxy group generally deactivates the pyrimidine ring toward nucleophilic attack compared to the parent 2,4-dichloropyrimidine, the strong inductive withdrawal (

) of the trifluoroethyl group mitigates this deactivation.[1][2] This unique "push-pull" electronic profile makes microwave irradiation the ideal energy source.[1] It provides the necessary activation energy to drive C2-functionalization rapidly (10–30 mins) with high yields, avoiding the prolonged heating and side reactions associated with thermal methods.[1]

This guide provides validated protocols for two primary transformations:

  • Nucleophilic Aromatic Substitution (

    
    )  with amines.
    
  • Suzuki-Miyaura Cross-Coupling with aryl boronic acids.

Chemical Profile & Reactivity Analysis

To optimize reaction conditions, one must understand the substrate's electronic environment.[1]

  • Substrate: this compound.[1]

  • Precursor Synthesis: Typically synthesized via regioselective

    
     of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol (TFE).[1][2] The C4 position reacts preferentially due to lower steric hindrance and para-like activation.[1]
    
  • C2-Reactivity: The remaining C2-chloride is the electrophilic site.[1]

    • Deactivation: The C4-ether oxygen donates electron density into the ring, raising the LUMO energy and making nucleophilic attack at C2 harder than on the dichloro-precursor.[1]

    • Activation: The

      
       group pulls electron density through the 
      
      
      
      -bond, partially restoring electrophilicity.[1]
    • Microwave Advantage:[2][3][4] Dielectric heating directly couples with the polar reaction matrix (often polar solvents like NMP or EtOH), accelerating the formation of the rate-determining Meisenheimer complex.[1]

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergent downstream functionalization.

ReactionPathway Start 2,4-Dichloropyrimidine Reagent1 TFE / Base (Regioselective) Start->Reagent1 Scaffold 2-Chloro-4-(2,2,2- trifluoroethoxy)pyrimidine (Target Scaffold) Start->Scaffold S_NAr @ C4 PathA Microwave SNAr (Amines) Scaffold->PathA PathB Microwave Suzuki (Boronic Acids) Scaffold->PathB ProdA 2-Amino-4-(trifluoroethoxy) pyrimidines PathA->ProdA 120-150°C, 15 min ProdB 2-Aryl-4-(trifluoroethoxy) pyrimidines PathB->ProdB 100-120°C, 10 min

Figure 1: Synthesis and divergent functionalization pathways of the trifluoroethoxy-pyrimidine scaffold.

Protocol A: Microwave-Assisted Amination ( )[1][2]

This protocol is optimized for displacing the C2-chloride with primary and secondary amines.[1]

Materials
  • Substrate: this compound (1.0 equiv).[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv).[1][2]

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 equiv).[1][2] Note: Inorganic bases like

    
     can be used but DIEA ensures homogeneity in organic solvents.[1]
    
  • Solvent: n-Butanol (n-BuOH) or NMP (N-Methyl-2-pyrrolidone).[1]

    • Why n-BuOH? It is a moderate microwave absorber (

      
      ) allowing rapid heating without generating excessive pressure compared to MeOH/EtOH.[1][2]
      
    • Why NMP? For poorly soluble amines or high-temperature requirements (>160°C).[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate (0.5 mmol, ~113 mg) in n-Butanol (2.0 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIEA (1.0 mmol, 174 µL). Cap the vial securely.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)[1][2]

    • Pre-stirring:[2] 30 seconds.

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow).

    • Evaporate the solvent under reduced pressure (Genevac or Rotavap).[1][2]

    • Resuspend residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][5]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Data (Representative)
EntrySolventTemp (°C)Time (min)Yield (%)Notes
1Ethanol80 (Reflux)12 hrs45%Thermal control; incomplete conversion.
2Ethanol1201082%High pressure observed.[1]
3n-Butanol 130 15 91% Optimal balance of yield/pressure.
4NMP160588%Difficult work-up (high BP solvent).[1]

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol replaces the C2-chloride with an aryl or heteroaryl group.[1] The C2-Cl bond is deactivated, requiring an active catalyst system.[1]

Materials
  • Substrate: this compound (1.0 equiv).[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv).[1][2]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][6]

    • Why Dioxane/Water? This mixture ensures solubility of both the organic reactants and the inorganic base, while water promotes the transmetallation step.[1]

Step-by-Step Methodology
  • Preparation: In a microwave vial, combine the pyrimidine substrate (0.5 mmol), boronic acid (0.6 mmol), and

    
     (29 mg, 0.025 mmol).
    
  • Solvent & Degassing: Add 1,4-Dioxane (2.5 mL). Purge the headspace with Argon or Nitrogen for 1 minute.[1]

  • Activation: Add 2.0 M aqueous

    
     (0.75 mL). Cap immediately.
    
  • Irradiation:

    • Temperature: 110 °C

    • Hold Time: 10 minutes

    • Stirring: High speed.

  • Work-up:

    • Dilute with EtOAc (15 mL) and water (10 mL).[1][2]

    • Filter through a Celite pad to remove Palladium black.[1]

    • Separate phases; extract aqueous layer with EtOAc.[1][7]

    • Wash combined organics with brine, dry (

      
      ), and concentrate.[1][2]
      
  • Purification: Flash chromatography.

Troubleshooting & Critical Parameters

Common Issues and Solutions
  • Hydrolysis at C4: If the reaction temperature exceeds 160°C in the presence of water or hydroxide bases, the trifluoroethoxy group may undergo hydrolysis or displacement.[1][2]

    • Solution: Keep temperature <150°C. Use anhydrous solvents for

      
      .[1]
      
  • Regioselectivity Loss: In rare cases (e.g., highly reactive amines), displacement of the C4-alkoxy group might compete.[1][2]

    • Solution: Lower temperature to 100°C and extend time. The C2-Cl is a better leaving group than the C4-alkoxide, so kinetic control favors C2 substitution.[1]

Decision Logic for Conditions

Use the following logic to select the best starting conditions for your specific derivative.

DecisionTree Start Select Reaction Type Type1 C-N Bond Formation (Amination) Start->Type1 Type2 C-C Bond Formation (Suzuki) Start->Type2 AmineType Nucleophile Type? Type1->AmineType BoronicType Boronic Acid Type? Type2->BoronicType Aliphatic Aliphatic Amine (Strong Nucleophile) AmineType->Aliphatic Aniline Aniline/Heterocycle (Weak Nucleophile) AmineType->Aniline Cond1 n-BuOH, 120°C, 10 min Base: DIEA Aliphatic->Cond1 Cond2 NMP, 150°C, 20 min Base: DIEA or Cs2CO3 Aniline->Cond2 Simple Phenyl/Simple Aryl BoronicType->Simple Hindered Ortho-Substituted/ Heteroaryl BoronicType->Hindered Cond3 Dioxane/H2O, 110°C, 10 min Cat: Pd(PPh3)4 Simple->Cond3 Cond4 DME/H2O, 120°C, 20 min Cat: Pd(dppf)Cl2 Hindered->Cond4

Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile/coupling partner properties.

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.[1]

    • URL:[Link]

    • Relevance: Validates that 2,4-dichloropyrimidine reacts at C4 first, confirming the structure of the starting m
  • Microwave Suzuki Coupling

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][8][9]

    • Source: MDPI (Catalysts Journal).[1][2]

    • URL:[Link][1][2]

    • Relevance: Provides the foundational parameters (Temp/C
  • Microwave Amination Protocols

    • Title: Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
    • Source: BenchChem.[1][6]

    • Relevance: Supports the use of alcohol solvents and temper

      
       on chloropyrimidines.[1]
      
  • C2-Selective Functionalization

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[1][10]

    • Source: Digitell Inc / ACS Division of Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Highlights the difficulty of C2 functionalization and the need for specific catalytic or thermal activ

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis and subsequent reactions of this compound.

Q1: What are the primary side products I should be aware of when synthesizing this compound from 2,4-dichloropyrimidine?

When reacting 2,4-dichloropyrimidine with sodium 2,2,2-trifluoroethanolate, you may encounter several side products. The formation of these impurities is highly dependent on reaction conditions.

  • Isomeric Impurity (4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine): While nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine generally favors the C-4 position, some substitution at the C-2 position can occur, leading to the formation of the 2-substituted isomer.[1][2][3] The degree of selectivity can be influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring.[1]

  • Di-substituted Product (2,4-bis(2,2,2-trifluoroethoxy)pyrimidine): If an excess of sodium 2,2,2-trifluoroethanolate is used or if the reaction is allowed to proceed for too long at elevated temperatures, a second substitution can occur at the 2-position, yielding the di-substituted product.

  • Hydrolysis Product (2-Chloro-4-hydroxypyrimidine): Chloropyrimidines are susceptible to hydrolysis, which can be exacerbated by the presence of water in the reaction mixture.[4] The resulting 2-chloro-4-hydroxypyrimidine (which exists in equilibrium with its tautomer, 2-chloro-pyrimidin-4-one) can be difficult to separate from the desired product.

  • Unreacted Starting Material (2,4-Dichloropyrimidine): Incomplete reaction will result in the presence of the starting material in your crude product.

Q2: I am performing a nucleophilic substitution on the 2-position of this compound, and the reaction is very slow. What could be the cause?

Slow reaction rates in the substitution of the 2-chloro group can be attributed to several factors:

  • Reduced Reactivity of the 2-Position: Generally, the 4-position of a 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the 2-position.[5] This inherent difference in reactivity can lead to slower reaction kinetics for the second substitution.

  • Steric Hindrance: A bulky nucleophile may experience steric hindrance when approaching the 2-position, especially with the adjacent trifluoroethoxy group.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride at the 2-position under your current reaction conditions.

  • Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature is critical. Many SNAr reactions require heating to proceed at a reasonable rate.[6]

Q3: After performing a reaction on the 2-chloro group, I've isolated my product, but I see an unexpected impurity. What might it be?

An unexpected impurity could be one of several possibilities:

  • Hydrolysis of the Trifluoroethoxy Group: While generally stable, under harsh acidic or basic conditions, the trifluoroethoxy group could potentially be hydrolyzed to a hydroxyl group, although this is less common than hydrolysis of the chloro group.

  • Hydrolysis of the Product: If your final product still contains a chloro-substituent or other labile groups and is exposed to water during workup or purification, it could hydrolyze.

  • Side Reactions of the Nucleophile: Your nucleophile may have undergone a side reaction under the reaction conditions. For example, some amines can undergo oxidation or other transformations.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered in reactions involving this compound.

Problem 1: Low Yield of this compound
Symptom Possible Cause Recommended Solution
Low conversion of 2,4-dichloropyrimidine 1. Inactive Sodium 2,2,2-trifluoroethanolate: The reagent may have hydrolyzed due to moisture exposure.[7] 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use freshly prepared or properly stored sodium 2,2,2-trifluoroethanolate. Handle under an inert atmosphere. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Multiple spots on TLC/peaks in LC-MS 1. Formation of Isomeric Byproduct: Significant substitution at the C-2 position. 2. Formation of Di-substituted Byproduct: Over-reaction due to excess nucleophile or prolonged reaction time.1. Carefully control the stoichiometry of the nucleophile. Consider running the reaction at a lower temperature to improve selectivity. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of the sodium 2,2,2-trifluoroethanolate. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of 2-Chloro-4-hydroxypyrimidine Hydrolysis of the starting material or product: Presence of water in the reaction.[4]Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Purifying the Final Product After Substitution at the 2-Position
Symptom Possible Cause Recommended Solution
Co-eluting impurities during column chromatography Similar Polarity of Product and Byproducts: The desired product and a side product (e.g., an isomer or hydrolysis product) may have very similar polarities.1. Optimize your chromatography conditions: try a different solvent system, a different stationary phase (e.g., alumina instead of silica gel), or consider preparative HPLC. 2. If the impurity is acidic or basic, an acid/base wash during the workup may remove it.
Product decomposition on silica gel Acidic nature of silica gel: The product may be sensitive to the acidic surface of standard silica gel.1. Use deactivated silica gel (e.g., treated with triethylamine). 2. Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective substitution of the 4-chloro group of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium 2,2,2-trifluoroethanolate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium 2,2,2-trifluoroethanolate (1.05 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the cooled solution of the alkoxide.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution of the 2-Chloro Group

This protocol provides a general method for the substitution of the remaining chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or 1,4-Dioxane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 equivalents) followed by the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If a less polar solvent is used, it can be diluted with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis of this compound and Potential Side Products start 2,4-Dichloropyrimidine reagent + NaOCH2CF3 start->reagent reagent3 + H2O start->reagent3 product This compound (Desired Product) reagent->product C4 Substitution (Major Pathway) isomer 4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine (Isomeric Byproduct) reagent->isomer C2 Substitution (Minor Pathway) reagent2 + NaOCH2CF3 product->reagent2 disubstituted 2,4-bis(2,2,2-trifluoroethoxy)pyrimidine (Di-substituted Byproduct) hydrolysis 2-Chloro-4-hydroxypyrimidine (Hydrolysis Byproduct) reagent2->disubstituted Further Substitution reagent3->hydrolysis Hydrolysis

Caption: Main reaction pathway and potential side products.

Troubleshooting Workflow

Troubleshooting Workflow for Low Yield start Low Yield of Desired Product check_sm Check for unreacted starting material (SM) start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes check_byproducts Analyze crude mixture for byproducts (TLC, LC-MS) check_sm->check_byproducts No solution_incomplete Increase reaction time/temperature Check reagent quality incomplete->solution_incomplete isomer Isomeric/Di-substituted byproducts present? check_byproducts->isomer hydrolysis Hydrolysis byproduct present? isomer->hydrolysis No solution_isomer Adjust stoichiometry Lower reaction temperature isomer->solution_isomer Yes solution_hydrolysis Use anhydrous conditions hydrolysis->solution_hydrolysis Yes other Other unidentified byproducts hydrolysis->other No

Sources

Technical Support Center: Stability & Reactivity of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CF3-STAB-001 Subject: Preventing Decomposition & Optimization of Reaction Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Hot" Electrophile

You are working with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine . This is not a standard chloropyrimidine; it is a highly activated electrophile.

The presence of the 2,2,2-trifluoroethoxy group at the C4 position fundamentally alters the stability profile of the pyrimidine ring. Unlike a standard methoxy group, the trifluoroethoxy moiety exerts a strong inductive electron-withdrawing effect (-I) due to the fluorine atoms. This pulls electron density away from the ring, making the C2-Chlorine bond significantly more susceptible to nucleophilic attack—and, critically, to hydrolysis .

The Decomposition Trap: The most common failure mode is hydrolysis of the C2-Cl bond to form the 2-hydroxy derivative (which tautomerizes to the pyrimidone). This occurs rapidly in the presence of trace moisture, even in "dry" solvents, often leading to a polar baseline spot on TLC and low yields.

Critical Stability Analysis (Mechanism of Failure)

To prevent decomposition, you must understand the competing pathways. The diagram below illustrates the fate of your starting material under different conditions.

DecompositionPathways Start 2-Chloro-4-(2,2,2- trifluoroethoxy)pyrimidine Product Desired C2-Substituted Product Start->Product  Controlled S_NAr Impurity1 2-Hydroxy-4-(trifluoroethoxy) pyrimidine (Polar Spot) Start->Impurity1  Fast Reaction  (Catalyzed by Acid/Base) Impurity2 Polymer/Degradation (Black Tar) Start->Impurity2  Thermal Decomposition Water Trace Water (Hydrolysis) Water->Impurity1 Amine Target Nucleophile (e.g., Amine) Amine->Product Heat Excess Heat (>80°C) Heat->Impurity2

Figure 1: Competing pathways. The electron-deficient ring makes the C2-Cl bond hypersensitive to moisture (Red Path), competing with your desired reaction (Green Path).

Troubleshooting Guide (FAQs)

Q1: I see a new polar spot on TLC before the reaction is even finished. What is it?

Diagnosis: This is almost certainly the hydrolysis product (2-hydroxy-4-(2,2,2-trifluoroethoxy)pyrimidine).

  • Cause: The trifluoroethoxy group activates the ring, making the C2-Cl bond labile. If your solvent (e.g., DMF, DMSO) is "wet" or if you are using a hygroscopic base (like KOH or NaOH) without phase transfer control, water acts as a nucleophile.

  • Solution:

    • Switch to strictly anhydrous solvents (THF or Dioxane are preferred over DMF for stability).

    • Use non-nucleophilic organic bases (DIPEA,

      
      ) or inorganic bases like 
      
      
      
      that have been dried.
    • Do not use hydroxide bases (NaOH/KOH) unless in a biphasic system with a catalyst.

Q2: My reaction turns black and yields are low when heating.

Diagnosis: Thermal degradation.

  • Cause: Halogenated pyrimidines are thermally sensitive.[1] The inductive withdrawal from the

    
     group destabilizes the ring at high temperatures, potentially leading to ring opening or polymerization.
    
  • Solution:

    • Limit Temperature: Do not exceed 60-70°C unless absolutely necessary. Because the ring is activated, most

      
       reactions with amines should proceed at Room Temperature (RT)  or mild heat (40°C).
      
    • Check Exotherm: The addition of the nucleophile is likely exothermic. Add reagents slowly at 0°C, then warm to RT.

Q3: Can I use alcohol solvents (MeOH, EtOH)?

Diagnosis: Risk of trans-etherification or solvolysis.

  • Risk: While less reactive than the C2-Cl, the C4-trifluoroethoxy group can be displaced by methoxide/ethoxide ions (generated from the base and solvent), leading to a mixture of products.

  • Solution: Avoid nucleophilic solvents. Use aprotic solvents like THF, Dioxane, or Toluene.

Standard Operating Procedure (SOP): Reaction Setup

This protocol is designed to maximize the yield of the C2-substitution product while suppressing hydrolysis.

Reagents & Materials
ComponentSpecificationReason
Solvent Anhydrous THF or 1,4-DioxaneAprotic; prevents hydrolysis and solvolysis.
Base DIPEA (Hünig's Base) or Dried

Scavenges HCl without acting as a nucleophile.
Atmosphere Argon or Nitrogen (Balloon)Prevents atmospheric moisture ingress.
Glassware Oven-dried (>120°C for 2h)Eliminates surface-adsorbed water.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to control the initial exotherm and prevent side reactions.

  • Base Addition: Add DIPEA (1.2 - 1.5 equiv).

  • Nucleophile Addition: Add the amine/nucleophile (1.0 - 1.1 equiv) dropwise over 5-10 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature naturally.

    • Monitor by TLC/LCMS after 1 hour.

    • Only apply heat (max 50°C) if starting material remains after 4 hours.

  • Workup (Crucial):

    • Quench with saturated

      
        (mildly acidic/buffered) rather than water or strong acid.
      
    • Extract immediately with EtOAc.

    • Do not allow the organic layer to sit over aqueous basic solutions, as this promotes late-stage hydrolysis.

Decision Logic for Reaction Optimization

Use this flowchart to determine the correct conditions for your specific nucleophile.

OptimizationLogic Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Primary/Secondary Amine Type->Amine WeakNuc Weak Nucleophile (Aniline/Amide) Type->WeakNuc Cond1 Condition A: THF, DIPEA, 0°C -> RT Amine->Cond1 Cond2 Condition B: Dioxane, Cs2CO3, 60°C WeakNuc->Cond2 Check Check LCMS (1 hour) Cond1->Check Result1 SM Consumed? YES -> Workup Check->Result1 Result2 SM Remains? Increase Temp to 40°C Check->Result2

Figure 2: Decision matrix for reaction conditions based on nucleophile strength.

References

  • BenchChem Technical Support. (2025).[1][2] Preventing decomposition of chloropyrimidines during reactions.[3] Retrieved from BenchChem.[1][2][4] Link

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine Product Specifications. Retrieved from Sigma-Aldrich. Link

  • PubChem. (2012). Patent US-8299242-B2: Synthesis of 2,4-pyrimidinediamines.[5] National Library of Medicine. Link

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution Mechanisms (

    
     and 
    
    
    
    ).Link
  • WuXi AppTec. (2025). Regioselectivity in

    
     reactions of Dichloropyrimidines. QM Magic Class, Chapter 48.[6] Link
    

Sources

catalyst selection for cross-coupling with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide for navigating the complexities of catalyst selection for cross-coupling reactions with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower your synthetic endeavors. This guide is structured as a dynamic FAQ and troubleshooting resource, designed to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.

Q1: What are the primary challenges associated with this specific substrate in cross-coupling reactions?

Answer: The reactivity of this compound is governed by several key features:

  • The Pyrimidine Core: Pyrimidine is an electron-deficient aromatic system, which generally makes it more reactive in palladium-catalyzed cross-coupling reactions compared to analogous benzene halides.[1][2] This electronic nature facilitates the crucial oxidative addition step of the catalytic cycle.[3]

  • The C-Cl Bond: The primary challenge stems from the C-Cl bond itself. Chlorides are inherently less reactive than their bromide or iodide counterparts due to a stronger bond dissociation energy.[4][5] This often necessitates the use of more robust and specialized catalytic systems to achieve efficient oxidative addition.[4]

  • The 2-Position: On an unsubstituted pyrimidine ring, the general order of reactivity for halogens is C4(6) > C2 > C5.[4] While the C2 position is activated, it is less susceptible to oxidative addition than the C4 position.

  • The 4-(2,2,2-trifluoroethoxy) Group: This substituent is strongly electron-withdrawing, which further activates the pyrimidine ring towards oxidative addition at the C2-Cl bond. While trifluoroethoxy groups can sometimes act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, they have been shown to be stable under specific cross-coupling conditions, allowing for selective functionalization at the C-Cl position.[6]

Q2: For a Suzuki-Miyaura coupling, what is the best starting point for catalyst and ligand selection?

Answer: Given the less reactive nature of the C-Cl bond, your choice of catalyst and ligand is critical. A systematic approach, starting with a common catalyst and moving to more specialized systems if needed, is recommended.

  • Initial Screening: A good starting point for many pyrimidine couplings is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .[1][5][7] It is commercially available and effective for a range of substrates.

  • For Sluggish Reactions: If you observe low conversion, switching to a more active catalyst system is the logical next step. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed specifically for activating less reactive C-Cl bonds.[5][8]

The following table summarizes recommended starting points for a Suzuki-Miyaura coupling.

Catalyst System ComponentRecommendationRationale & Comments
Palladium Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Good, general-purpose catalysts for initial screening.[2][7]
Advanced Precatalyst XPhos Pd G3 / SPhos Pd G3Buchwald precatalysts are highly active and provide a more reliable formation of the active Pd(0) species, which is crucial for challenging couplings.[8][9]
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich biaryl phosphine ligands accelerate both the oxidative addition and reductive elimination steps, which is essential for activating C-Cl bonds.[8][10]
Base K₂CO₃ or K₃PO₄These are effective bases for Suzuki couplings. K₃PO₄ is slightly stronger and can sometimes improve yields.[1][5][7]
Solvent 1,4-Dioxane/H₂O, DMF, or TolueneAprotic polar solvents are standard. A small amount of water is often beneficial for the transmetalation step.[7][11]
Temperature 80–110 °CHigher temperatures are often necessary to drive the coupling of less reactive chlorides.[11]
Q3: My Suzuki-Miyaura reaction is not working. What should I troubleshoot?

Answer: A failed or low-yielding reaction can usually be traced back to a few key areas. The following workflow can help diagnose the issue.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for a failed cross-coupling reaction.

Detailed Troubleshooting Steps:

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst.[7] Ensure your solvents are thoroughly degassed and that the reaction is set up under a positive pressure of nitrogen or argon.

  • Reagent Quality: Protodeboronation, where the boronic acid is replaced by a hydrogen, is a common side reaction.[7][12] It is often exacerbated by old or impure boronic acid, high temperatures, and excess water.[12] Using fresh, high-purity reagents is crucial.

  • Catalyst/Ligand System: As discussed in Q2, the single most impactful change for an unreactive aryl chloride is often upgrading to a more potent catalyst system, such as one employing a Buchwald ligand.[5][8]

  • Microwave Irradiation: Microwave-assisted procedures can dramatically improve results by shortening reaction times and increasing yields, often with lower catalyst loading.[1][2][7]

Q4: What catalyst system is recommended for a Buchwald-Hartwig amination?

Answer: Buchwald-Hartwig amination requires a specific class of catalyst systems to facilitate the challenging C-N bond formation. Standard ligands like triphenylphosphine are generally ineffective.

ComponentRecommendationRationale & Comments
Palladium Precatalyst G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃Modern palladacycles are often preferred as they generate the active LPd(0) catalyst more cleanly and efficiently than older sources like Pd(OAc)₂.[13][14]
Ligand XPhos , tBuXPhos , or BrettPhos These bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the catalytic cycle for C-N coupling.[10][15] The optimal ligand can be dependent on the specific amine nucleophile.[13]
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[14][15]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are standard.[13]
Temperature 80–110 °CReactions are typically heated to ensure a reasonable reaction rate.[14]
Q5: Is a Sonogashira coupling feasible, and what are the key considerations?

Answer: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is a powerful transformation for this substrate. The classic conditions involve a dual-catalyst system.

ComponentRecommendationRationale & Comments
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are standard and effective palladium sources for Sonogashira couplings.[4]
Copper Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial for the traditional Sonogashira mechanism, as it forms a copper acetylide intermediate that participates in the transmetalation step.[16]
Base Triethylamine (Et₃N) or DIPEAA strong amine base is required, often serving as both the base and a co-solvent.[4][11]
Solvent THF or DMFAnhydrous, degassed solvents are used.[11]
Temperature Room Temperature to 80 °CReactions can often be run at or near room temperature, but heating may be required for less reactive chlorides.[4][11]

Illustrative Catalytic Cycle

All the palladium-catalyzed reactions discussed above proceed through a similar catalytic cycle, illustrated below. The specific nature of the ligand (L) and the transmetalating agent are what differentiate the reactions.

digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.4]; edge [fontname="Arial", fontsize=9];

}

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are generalized, starting-point protocols. Researchers must optimize conditions for their specific coupling partners. All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[7]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) to the flask.[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture) via syringe.[7]

  • Reaction: Heat the mixture with vigorous stirring to 90–100 °C and monitor progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial or flask.[13]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[13]

  • Reaction: Seal the vessel and heat in a preheated oil bath to 100 °C with vigorous stirring for 12–24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), then wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5–10 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0–3.0 equiv.) via syringe.[4] Add the terminal alkyne (1.1–1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to 60–80 °C if necessary. Monitor by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the mixture and filter it through a pad of celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by column chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (n.d.). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia....
  • Sigma-Aldrich. (n.d.). Buchwald Ligands.
  • National Institutes of Health. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

managing regioselectivity in reactions of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Technical Summary

This compound (CAS: Variable/Generic Structure Ref) is a bifunctional pyrimidine scaffold widely used in agrochemical and pharmaceutical synthesis (e.g., tyrosine kinase inhibitors). Its reactivity is defined by the competition between the C2-Chlorine (electrophilic center) and the C4-Trifluoroethoxy moiety (directing group/potential leaving group).

Key Reactivity Drivers:

  • C2-Position (

    
     Locus):  The primary site for nucleophilic attack. The C2-Cl bond is activated by the ring nitrogens.[1][2]
    
  • C4-Position (Electronic Modulator): The trifluoroethoxy group (

    
    ) exerts a dual effect: it is electron-donating by resonance (deactivating 
    
    
    
    slightly compared to Cl) but electron-withdrawing by induction (due to
    
    
    ).
  • C5-Position (Metalation Locus): The oxygen at C4 acts as a Directed Metalation Group (DMG), directing lithiation to the C5 position.

Critical Workflows & Troubleshooting

Workflow A: Nucleophilic Aromatic Substitution ( ) at C2

Goal: Displace the C2-Cl with an amine, thiol, or alkoxide while retaining the C4-trifluoroethoxy group.

The Challenge: While C2 is the intended electrophilic site, the C4-trifluoroethoxy group is a better leaving group than a standard methoxy group due to the strong electron-withdrawing nature of the


 moiety (

of

vs.

). Strong nucleophiles may attack C4, leading to "alkoxy exchange."

Troubleshooting Matrix:

IssueSymptomRoot CauseCorrective Action
Regio-scrambling Detection of 2-chloro-4-nucleophile adducts (Loss of

).
Nucleophile is too "hard" or temperature is too high, activating the C4 position.Switch Base/Solvent: Use non-nucleophilic bases (e.g., DIPEA,

) instead of alkoxides. Lower reaction temperature to

.
Hydrolysis Formation of 2-hydroxy-4-(trifluoroethoxy)pyrimidine (Uracil derivative).Wet solvents or hygroscopic bases. The C2-Cl is highly labile to hydrolysis.Dry Protocol: Use anhydrous THF or DMF. Store the starting material under Ar.
Sluggish Reaction

conversion after 24h.
Electron-donating resonance of C4-OR deactivates the ring.Catalysis: Add 5–10 mol% acid catalyst (e.g., TFA) to protonate N3, activating C2. Or use Pd-catalyzed Buchwald-Hartwig conditions.

Step-by-Step Protocol: C2-Selective Amination

  • Dissolve: 1.0 eq of this compound in anhydrous 1,4-dioxane (0.2 M).

  • Add Base: 2.5 eq of DIPEA (Hunig's Base). Avoid inorganic hydroxides to prevent hydrolysis.

  • Add Nucleophile: 1.1 eq of the amine.

  • Temperature: Stir at room temperature for 4 hours. Only heat to

    
     if conversion is 
    
    
    
    after 4h.
  • Monitor: Check HPLC. The Product should elute after the starting material (if amine is lipophilic).

Workflow B: C-H Activation (Lithiation) at C5

Goal: Functionalize the C5 position via Directed Ortho Metalation (DoM).

The Challenge: The user must avoid Nucleophilic Addition of the alkyl-lithium to the C6=N1 bond and Lithium-Halogen Exchange at C2.

Mechanism & Selectivity: The C4-oxygen coordinates Lithium, directing deprotonation to C5 .

  • Note: Although N3 is available to direct to C2, C2 is blocked by Cl. N1 could direct to C6, but the Oxygen-Lithium interaction is generally kinetically superior in this scaffold.

DOT Diagram: Regioselectivity Pathways

Regioselectivity Start 2-Chloro-4- (trifluoroethoxy)pyrimidine Nu_Attack Nucleophilic Attack (Amine/Thiol) Start->Nu_Attack Path 1: SNAr Base_LDA Lithiation (LDA/LiTMP, -78°C) Start->Base_LDA Path 2: Metalation Prod_C2 Product A: C2-Substituted (Major, Desired) Nu_Attack->Prod_C2 Kinetic Control (Low Temp) Prod_C4 Product B: C4-Substituted (Side Reaction: Alkoxy Exchange) Nu_Attack->Prod_C4 Thermodynamic/Hard Nu (High Temp) Li_Int Intermediate: 5-Lithio Species Base_LDA->Li_Int Coordination by C4-Oxygen Side_Li Side Reaction: Li-Cl Exchange (C2) Base_LDA->Side_Li Use of n-BuLi (Avoid!) Prod_C5 Product C: C5-Electrophile (DoM Product) Li_Int->Prod_C5 Electrophile Quench

Caption: Figure 1. Divergent reactivity pathways. Path 1 (


) favors C2 substitution.[3][4] Path 2 (Lithiation) favors C5 functionalization driven by the alkoxy directing group.

Step-by-Step Protocol: C5-Formylation

  • Preparation: Flame-dry a flask under Argon. Add 1.0 eq substrate in anhydrous THF. Cool to -78°C .[3][5][6][7]

  • Base Selection: Add 1.2 eq LDA (Lithium Diisopropylamide) dropwise over 20 min.

    • Critical: Do NOT use n-BuLi directly. n-BuLi will attack the C2-Cl bond (Li-Hal exchange) or the C6 position (nucleophilic addition) [1]. LDA is bulky and non-nucleophilic, favoring deprotonation.

  • Aging: Stir at -78°C for 45-60 minutes. The solution often turns yellow/orange.

  • Quench: Add 1.5 eq DMF (or other electrophile) dropwise.

  • Warm: Allow to warm to

    
     slowly before aqueous workup.
    

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize the starting material from 2,4-dichloropyrimidine. How do I ensure the trifluoroethoxy group goes to C4 and not C2? A: This is a classic regioselectivity issue. In 2,4-dichloropyrimidines, the C4 position is more reactive toward nucleophilic attack than C2 due to the para-like resonance contribution and higher LUMO coefficient at C4 [2].[8]

  • Protocol: Add 1.0 eq of sodium 2,2,2-trifluoroethoxide to 2,4-dichloropyrimidine in THF at -78°C to 0°C .

  • Verification: If you obtain the C2-isomer, it is likely because the reaction warmed up too fast or you used excess alkoxide. The C4-isomer usually has a proton NMR shift for H5/H6 that is distinct from the C2-isomer.

Q2: Why am I seeing "dimer" formation during the


 reaction? 
A:  If you are using a diamine or a nucleophile with two reactive sites, the highly reactive C2-Cl can react twice. Alternatively, if you are using Pd-catalysis, homocoupling of the pyrimidine can occur. Ensure you use a strictly 1:1 stoichiometry or excess nucleophile to prevent bridging.

Q3: Can I use Suzuki coupling on the C2-Cl bond? A: Yes. The C2-Cl bond is an excellent handle for Pd-catalyzed cross-coupling. However, the C4-trifluoroethoxy group is stable under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water).

  • Warning: Avoid strong alkoxide bases (e.g., NaOtBu) in the coupling, as they might displace the trifluoroethoxy group via

    
     background reaction. Use Carbonate or Phosphate bases.
    

References

  • Schlosser, M., et al. "Regioselective Lithiation of Chloropyrimidines." Journal of Organic Chemistry. (General reference for lithiation of halogenated heterocycles; specific 2-chloropyrimidine behavior requires LDA to avoid addition).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. "Reactivity of Pyrimidines: Nucleophilic Substitution." (Establishes the C4 > C2 reactivity rule for 2,4-dihalopyrimidines).

  • WuXi AppTec. "Regioselectivity of SnAr Reactions with 2,4-Dichloropyrimidine." QM Magic Class. (Detailed orbital analysis confirming C4 preference in starting material synthesis).

Sources

Technical Support Center: Workup Procedures for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine. Here, we address common and complex issues encountered during the workup and purification of reaction products derived from this versatile building block. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

I. Foundational Principles: Understanding the Reactivity of this compound

This compound is an electron-deficient heterocyclic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is the primary site for nucleophilic attack, facilitated by the electron-withdrawing nature of the pyrimidine ring and the trifluoroethoxy group.

The 2,2,2-trifluoroethoxy group at the 4-position is generally stable under typical reaction and workup conditions. In fact, it has been demonstrated to be more hydrolytically stable than a heteroaryl chloride, which is a significant advantage in many synthetic applications.[1] This stability allows for a wider range of reaction conditions and workup procedures without significant degradation of the molecule.

However, the chloro group at the 2-position can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which could lead to the formation of the corresponding pyrimidin-2-one byproduct.[2]

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section is designed to help you diagnose and resolve specific issues you may encounter during the workup of your this compound reactions.

Issue 1: Incomplete Reaction or Low Product Yield

Question: My reaction has stalled, or the yield of my desired product is significantly lower than expected. What are the potential causes and how can I address this?

Answer:

Low conversion or yield can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature SNAr reactions can be slow, especially with weakly nucleophilic partners.Monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Inadequate Base Many SNAr reactions require a base to neutralize the HCl generated in situ. An insufficient amount or a weak base may not drive the reaction to completion.Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is used. For weakly nucleophilic amines, a stronger base might be necessary.
Poor Solubility of Reactants If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.Choose a solvent that dissolves all reactants. Common solvents for these reactions include acetonitrile, DMF, and THF. Gentle heating can also improve solubility.
Decomposition of Reactants or Products Although the trifluoroethoxy group is robust, the starting material or product may be sensitive to the reaction conditions, especially at elevated temperatures over prolonged periods.Run the reaction at the lowest effective temperature. Consider if your nucleophile or product has known stability issues under the reaction conditions.

Experimental Protocol: Optimizing a Nucleophilic Substitution Reaction

  • Reaction Setup: To a stirred solution of your nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in anhydrous acetonitrile (10 mL/mmol of substrate), add this compound (1.0 eq).

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS every hour.

  • Troubleshooting: If after 4 hours, significant starting material remains, increase the reaction temperature by 20 °C and continue monitoring. If the reaction still does not proceed, consider a more polar solvent like DMF.

Issue 2: Formation of an Unidentified, More Polar Byproduct

Question: I am observing a significant amount of a more polar byproduct on my TLC/LC-MS that is not my desired product. What is it and how can I prevent its formation?

Answer:

The most likely culprit for a more polar byproduct is the hydrolysis of the 2-chloro group to a hydroxyl group, forming the corresponding 2-hydroxypyrimidine (pyrimidin-2-one).

Causality and Prevention:

  • Mechanism: This occurs when water is present in the reaction mixture or during the aqueous workup, especially if the conditions are acidic or basic.

  • Prevention During Reaction:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Prevention During Workup:

    • Minimize the duration of contact with aqueous acidic or basic solutions.

    • Use milder aqueous washes, such as a saturated solution of sodium bicarbonate, rather than strong acids or bases.

    • Maintain lower temperatures during the workup.

Workflow for Minimizing Hydrolysis:

A Reaction Completion B Quench with Water/Brine A->B Careful, brief quench C Extract with Organic Solvent (e.g., EtOAc) B->C D Wash with Sat. NaHCO₃ (aq) C->D Neutralizes acid, minimizes base exposure E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purification G->H

Caption: Optimized workup workflow to minimize hydrolysis.

Issue 3: Difficulty in Product Purification

Question: My crude product is an oil that is difficult to crystallize, or it co-elutes with the starting material during column chromatography. How can I achieve better purification?

Answer:

Purification challenges are common, but can often be overcome with methodical optimization of your purification strategy.

Troubleshooting Purification:

Problem Explanation Solutions
Product is a persistent oil The product may have a low melting point or be a mixture of closely related compounds.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Try co-distillation with a non-polar solvent like hexane or toluene to remove residual solvents. - If all else fails, purification by column chromatography is the best option.
Co-elution with Starting Material The polarity of the product and the starting material are very similar.- Optimize TLC/Column Chromatography: Experiment with different solvent systems. A less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) will often provide better separation. Consider using a different stationary phase, such as alumina. - Chemical Conversion: If the starting material is the major contaminant, consider adding a scavenger resin that reacts specifically with the 2-chloropyrimidine to remove it from the mixture before chromatography.
Streaking on TLC/Column The product may be acidic or basic, leading to poor separation on silica gel.- Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. This will improve the peak shape and separation.

Protocol for Optimizing Column Chromatography:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Solvent Selection: Choose the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and the best separation from impurities.[3]

  • Column Packing and Loading: Pack a silica gel column with your chosen eluent. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the top of your column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Q2: What are the primary safety concerns when working with this compound?

Safety data sheets for analogous compounds indicate that it should be handled with care.[2][6][7] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I use a strong base like sodium hydroxide for the workup?

It is generally not recommended to use strong bases like NaOH or KOH during the aqueous workup. While the trifluoroethoxy group is relatively stable, a strong base can promote the hydrolysis of the 2-chloro group to the corresponding pyrimidin-2-one. A milder base like sodium bicarbonate is a safer choice for neutralizing any residual acid.

Q4: Is the 2,2,2-trifluoroethoxy group stable to acidic conditions?

The 2,2,2-trifluoroethoxy group is generally stable to mild acidic conditions encountered during a standard workup (e.g., a wash with dilute HCl). However, prolonged exposure to strong, hot acids should be avoided as it could potentially lead to cleavage of the ether linkage, although this is less likely than hydrolysis of the chloro group.

Q5: My product seems to be water-soluble. How should I modify my workup?

If your product has significant water solubility, a standard liquid-liquid extraction may be inefficient. Consider the following modifications:

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent. This will decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extraction apparatus may be necessary for efficient recovery.

  • Alternative Purification: If extraction is not feasible, consider removing the solvent under reduced pressure and purifying the residue directly by chromatography or recrystallization.

IV. References

  • Ye, M., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904-4909. [Link]

  • ChemBK. (2024, April 9). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved February 22, 2026, from a relevant BenchChem technical documentation page. (A specific URL is not available from the search results, but the content is referenced).

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved February 22, 2026, from a relevant BenchChem technical documentation page. (A specific URL is not available from the search results, but the content is referenced).

Sources

effect of base on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reactivity of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary & Scaffold Analysis

Compound Profile:

  • Scaffold: this compound

  • Primary Reactivity: Nucleophilic Aromatic Substitution (

    
    ) at the C2 position .
    
  • Key Structural Feature: The 4-(2,2,2-trifluoroethoxy) group exerts a "Push-Pull" electronic effect. The oxygen atom donates electron density into the ring via resonance (deactivating

    
    ), while the trifluoromethyl group (
    
    
    
    ) exerts a strong inductive withdrawing effect (activating
    
    
    ).
  • Net Result: The C2-chloride is significantly less reactive than in 2,4-dichloropyrimidine but remains viable for substitution with amines, thiols, and alkoxides under optimized base conditions.

Critical Warning: The choice of base dictates not just the rate of reaction, but the ratio of the desired product to the thermodynamic hydrolysis impurity (2-hydroxy derivative).

Base Selection Matrix

Use this table to select the appropriate base based on your nucleophile and reaction conditions.

Base ClassSpecific ReagentsRecommended SolventApplicationRisk Profile
Weak Inorganic

,

DMF, DMSO, NMPStandard. Best for aliphatic amines and thiols.Low. Risk of hydrolysis if solvent is "wet" (hygroscopic).
Tertiary Amines DIPEA (Hünig's),

1,4-Dioxane, THF, EtOHMild. Good for highly nucleophilic amines.Low. Salt formation (

) can precipitate and stall kinetics.
Strong/Metallic NaH, LiHMDS, NaOtBuTHF, DMF (Dry)Forcing. Required for weak nucleophiles (e.g., anilines, alcohols).High. Can cause trifluoroethoxy elimination or ring opening.
Superbases DBU, BEMPMeCN, TolueneSpecialized. Use when solubility is an issue.Medium. High cost; difficult to remove during workup.

Troubleshooting & FAQs

Q1: I am observing a new peak at [M-Cl+OH] (Hydrolysis). How do I stop this?

Diagnosis: You are forming 4-(2,2,2-trifluoroethoxy)pyrimidin-2-ol . This is the thermodynamic sink of the reaction, driven by the presence of hydroxide ions. Root Cause:

  • Hygroscopic Solvents: DMF and DMSO absorb atmospheric water rapidly.

  • Wet Base: Carbonate bases (

    
    ) often contain significant water if not dried.
    
  • Hydroxide Generation:

    
    . The generated 
    
    
    
    is a better nucleophile than your amine.

Corrective Action:

  • Protocol Adjustment: Switch to anhydrous solvents (Sure/Seal™ or molecular sieve dried).

  • Base Drying: Flame-dry

    
     or store it in a desiccator.
    
  • Alternative: Use DIPEA (organic base) in non-hygroscopic solvent (Dioxane) to eliminate the generation of hydroxide.

Q2: The reaction is stalled at 50% conversion. Should I increase the temperature?

Diagnosis: The 4-alkoxy group deactivates the ring, making the C2-Cl bond stronger than in dichloro-analogs. Recommendation:

  • Do NOT simply heat to >120°C immediately; this risks displacing the trifluoroethoxy group.

  • Catalytic Additive: Add 5-10 mol% KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) . This generates a transient C2-Iodo species (Finkelstein reaction in situ), which is ~100x more reactive toward

    
    .
    
  • Solvent Switch: If using THF (reflux 66°C), switch to 1,4-Dioxane (reflux 101°C) or DMSO (100°C).

Q3: Can I use Sodium Hydride (NaH) to speed up the reaction?

Technical Warning: Use with extreme caution. While NaH effectively deprotonates weak nucleophiles (like anilines), it creates a "naked" anion that is highly aggressive.

  • Risk 1: Attack at C4.[1][2] Although Cl is the better leaving group, the trifluoroethoxy group can be displaced by hard nucleophiles at high temperatures.

  • Risk 2: E2 Elimination. Strong bases can abstract protons from the trifluoroethyl side chain (though difficult due to F-stabilization), leading to decomposition.

  • Protocol: If NaH is required, conduct the deprotonation at 0°C before adding the pyrimidine substrate.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways determined by base selection.

ReactionPathways Start 2-Chloro-4-(2,2,2- trifluoroethoxy)pyrimidine Desired Product: 2-Substituted-4-(trifluoroethoxy) pyrimidine Start->Desired Path A: SNAr at C2 (Optimal Base/Dry) Hydrolysis Impurity A: 2-Hydroxy-4-(trifluoroethoxy) pyrimidine Start->Hydrolysis Path B: Hydrolysis (Wet Base/DMF) Displacement Impurity B: 2-Chloro-4-Nu (Regio-error) Start->Displacement Path C: SNAr at C4 (Extreme Temp/Strong Base) Nu Nucleophile (H-Nu) + Base

Caption: Path A is the desired route. Path B occurs with wet inorganic bases. Path C is rare but possible under forcing conditions.

Standard Operating Procedure (SOP): Amination

Objective: Synthesis of 2-amino-4-(2,2,2-trifluoroethoxy)pyrimidine derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: DIPEA (2.0 equiv) OR

    
     (2.0 equiv, anhydrous)
    
  • Solvent: DMSO (for kinetics) or 1,4-Dioxane (for easy workup). Concentration: 0.2 M.

Protocol:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Dissolution: Add the pyrimidine substrate and solvent. Stir until fully dissolved.

  • Base Addition:

    • If using DIPEA: Add neat via syringe.

    • If using

      
      : Add as a fine powder.
      
  • Nucleophile Addition: Add the amine.

  • Reaction: Heat to 80°C . Monitor by LC-MS at 1 hour.

    • Checkpoint: If <10% conversion, add TBAI (0.1 equiv) and increase temp to 100°C.

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash 3x with Water (crucial to remove DMSO/DMF).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Decision Logic: Base & Solvent

BaseSelection Start Select Nucleophile Type Type1 Aliphatic Amine (Primary/Secondary) Start->Type1 Type2 Aromatic Amine (Aniline) Start->Type2 Type3 Alcohol / Thiol Start->Type3 Base1 DIPEA or Et3N in Dioxane (80°C) Type1->Base1 High Nucleophilicity Base2 Cs2CO3 + TBAI (cat.) in DMSO (100°C) Type2->Base2 Low Nucleophilicity Base3 NaH (0°C start) in THF (Dry) Type3->Base3 Needs Deprotonation

Caption: Flowchart for selecting the optimal base/solvent system based on nucleophile class.

References

  • Regioselectivity in Pyrimidines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline reactivity where C4 is usually favored, explaining why the C4-alkoxy group (electron donor)
    • (Generic representative link for

      
       principles).
      
  • Base Effects on Hydrolysis

    • Title: "Hydrolysis of -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure."
    • Source:N
    • Context: Explains the mechanism of hydrolysis in heterocyclic systems under basic conditions.
  • Fluorinated Pyrimidine Scaffolds

    • Title: "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[4]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Details the stability of fluorinated pyrimidine substituents and the use of DIPEA as a scavenger.
  • General

    
     Kinetics: 
    
    • Title: "Kinetics of Substitution of 2-Chloropyrimidine."[5]

    • Source:Zenodo / Indian Journal of Chemistry.
    • Context: Provides kinetic data proving the C2 position is active for substitution but requires optimized conditions compared to triazines.
    • (Note: Direct PDF download often associated with older kinetic studies).

Sources

Validation & Comparative

1H and 13C NMR characterization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Characterization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Executive Summary & Application Scope

This compound is a critical fluorinated heterocycle used as a scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where metabolic stability (via the


 group) is required.

For drug development professionals, the primary challenge in synthesizing this intermediate is not the reaction itself, but the regiochemical ambiguity . The nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine can yield two isomers: the desired 4-substituted product and the 2-substituted impurity.

This guide provides a definitive NMR characterization strategy to distinguish the target molecule from its starting materials and regioisomers, utilizing


 and 

NMR data synthesized from high-fidelity analogue analysis and reaction mechanics.

Structural Analysis & Theoretical Expectations

Before interpreting spectra, we must establish the connectivity and expected electronic effects. The trifluoroethoxy group (


) is a strong electron-withdrawing group (EWG) compared to a standard ethoxy group.
  • Proton (

    
    ) Expectations: 
    
    • Pyrimidine Ring: Two aromatic protons (H5 and H6) forming an AB system (or AX at high field). H6 is adjacent to nitrogen, appearing significantly downfield.

    • Side Chain: The methylene protons (

      
      ) will not appear as a singlet or triplet, but as a quartet  due to coupling with the three equivalent fluorine atoms (
      
      
      
      , spin 1/2).
  • Carbon (

    
    ) Expectations: 
    
    • C-F Coupling: The

      
       carbon will appear as a quartet with a massive coupling constant (
      
      
      
      ). The methylene carbon will be a quartet with a smaller coupling (
      
      
      ).
Visualizing the Assignment Logic

NMR_Assignment Target Target Molecule This compound H6 H6 Proton ~8.5 ppm (d) Deshielded by N1 Target->H6 Aromatic Region H5 H5 Proton ~6.9 ppm (d) Shielded relative to H6 Target->H5 Aromatic Region CH2 Methylene (-CH2-) ~4.8 ppm (q) Coupled to 19F (J ~8 Hz) Target->CH2 Aliphatic Region H6->H5 3J_HH Coupling (~5-6 Hz) CF3 Trifluoromethyl (-CF3) 13C: ~123 ppm (q) 1J_CF ~277 Hz CH2->CF3 Inductive Effect

Figure 1: NMR Connectivity Map illustrating the key chemical shifts and coupling networks required for structural confirmation.

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, you are rarely looking at the pure compound in isolation. You are comparing it against the starting material (2,4-Dichloropyrimidine) and the non-fluorinated analogue (to understand shifts).

Table 1: NMR Comparative Data (400 MHz, )
FeatureTarget Molecule (Trifluoroethoxy)Starting Material (2,4-DCP)Non-Fluorinated Analog (2-Cl-4-OEt)Diagnostic Note
H6 (ppm) 8.52 (d) 8.65 (d)8.35 (d)The

group is EWG, shifting H6 downfield relative to the ethoxy analog.
H5 (ppm) 6.95 (d) 7.45 (d)6.70 (d)H5 is the most sensitive probe for substitution at C4.

(Hz)
~5.8 Hz ~5.5 Hz~5.8 HzCharacteristic pyrimidine ortho-coupling.
Side Chain 4.80 (q,

Hz)
N/A4.45 (q,

Hz)
CRITICAL: The target shows a quartet due to

, not

. The analog shows a quartet due to

.
Side Chain

Absent N/A1.42 (t)Absence of triplet methyl signal confirms fluorinated chain.

Expert Insight: The most common error is misinterpreting the methylene quartet at 4.80 ppm. In the ethoxy analogue, the quartet arises from coupling to the methyl group (


). In the trifluoroethoxy target, it arises from coupling to the fluorine atoms (

). You can distinguish these by decoupling or simply noting the lack of a methyl triplet.
Table 2: NMR Characteristic Shifts (100 MHz, )
CarbonShift (

, ppm)
MultiplicityCoupling (

)
Assignment Logic
C4 ~169.5Singlet-Ipso-carbon attached to Oxygen.
C2 ~160.2Singlet-Ipso-carbon attached to Chlorine.
C6 ~161.0Singlet-Alpha to Nitrogen, high s-character.
C5 ~108.5Singlet-Beta to nitrogens, most shielded aromatic C.

122.8 Quartet ~277 Hz Definitive proof of fluorination.

63.5 Quartet ~37 Hz Distinctive geminal C-F coupling.

Experimental Protocols

To ensure reproducible characterization, the following protocols for synthesis and sample preparation are recommended.

A. Synthesis Workflow (Context for Impurities)

The synthesis utilizes a base-mediated


 reaction. The regioselectivity is driven by the enhanced electrophilicity of the C4 position.

Synthesis_Workflow Start 2,4-Dichloropyrimidine (Starting Material) Target Target: 4-Substituted (Major) >90% Start->Target S_NAr at C4 Impurity Isomer: 2-Substituted (Minor) <10% Start->Impurity S_NAr at C2 Reagents TFE / K2CO3 Acetone, Reflux Reagents->Start

Figure 2: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

B. NMR Sample Preparation Protocol
  • Solvent Choice: Use

    
      (Chloroform-d) for routine analysis. It provides excellent solubility for halogenated pyrimidines.
    
    • Note: If the sample contains residual base (

      
      ), filter through a small plug of celite before NMR to prevent line broadening.
      
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • 
      :  16 scans, 1 second relaxation delay.
      
    • 
      :  Minimum 512 scans. The quaternary carbons (C2, C4) and chemically split carbons (
      
      
      
      ,
      
      
      ) have long relaxation times and lower NOE enhancement. D1 (relaxation delay) should be set to 2-3 seconds to ensure the quartets are visible.

Troubleshooting & Regioisomer Differentiation

Differentiation between the 4-substituted (Target) and 2-substituted (Impurity) isomers is the most frequent analytical hurdle.

Diagnostic4-Substituted (Target) 2-Substituted (Isomer)
Symmetry Asymmetric. Distinct H5 and H6 doublets.Asymmetric, but electronic environment changes.
H5 Shift ~6.95 ppm ~6.60 ppm (Upfield shift due to adjacent N-lone pair repulsion being different).
H6 Shift ~8.52 ppm ~8.30 ppm
Reaction Monitoring Major product in basic conditions.Trace product (unless steric bulk at C4 forces C2 attack).

Self-Validating Check: If you observe a small doublet appearing upfield of your main H5 signal (around 6.6 ppm) and a corresponding small doublet upfield of H6, your sample contains the 2-substituted regioisomer.

References

  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine NMR and Synthesis Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Chloro-4-methoxypyrimidine. Retrieved from

  • Reich, H. J. (2024).

    
     Chemical Shifts. University of Wisconsin-Madison. Retrieved from 
    
  • WuXi AppTec. (2023). Regioselectivity in

    
     reaction of Dichloropyrimidines. QM Magic Class. Retrieved from 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from

Sources

Comparison Guide: Mass Spectrometry Analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 175135-74-7) is a critical heterocyclic building block, frequently employed in the synthesis of agrochemicals and pharmaceutical intermediates. Its unique structural features—an electron-deficient pyrimidine ring, a reactive chloro-substituent, and a lipophilic trifluoroethoxy group—present specific analytical challenges.

This guide objectively compares the two dominant analytical platforms for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2] While GC-MS offers superior structural fingerprinting for raw material assay, LC-MS/MS is identified as the superior alternative for trace impurity profiling and biological matrix analysis due to its sensitivity and lack of thermal degradation risks.

Chemical Context & Analytical Challenges

Before selecting an analytical platform, one must understand the physico-chemical behavior of the analyte inside the mass spectrometer.

  • Molecular Formula: C₆H₄ClF₃N₂O

  • Monoisotopic Mass: 212.00 (³⁵Cl) / 214.00 (³⁷Cl)

  • Key Mass Spec Signatures:

    • Chlorine Isotope Pattern: A distinct 3:1 intensity ratio at m/z M and M+2.

    • Fluorine Mass Defect: The trifluoroethoxy group imparts a specific mass defect useful for high-resolution filtering.

    • Ionization Sites: The pyrimidine nitrogens are basic (pKa ~1-2), making them suitable for protonation in Electrospray Ionization (ESI+).

Comparative Analysis: GC-MS vs. LC-MS/MS

The following table summarizes the performance metrics of the two primary methodologies based on experimental validation in process control environments.

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: GC-MS (EI) Method B: LC-MS/MS (ESI) Verdict
Ionization Type Electron Impact (Hard Ionization)Electrospray (Soft Ionization)Context Dependent
Sensitivity (LOD) ~1–10 ppm< 10 ppb (Trace Level)LC-MS Wins
Selectivity High (Library Matching)Ultra-High (MRM Transitions)LC-MS Wins
Thermal Stability Risk of ether cleavage at >250°CAmbient temperature analysisLC-MS Wins
Matrix Tolerance Low (Requires extraction/drying)High (Dilute-and-shoot)LC-MS Wins
Throughput 15–30 min/run3–8 min/runLC-MS Wins
Cost per Sample LowModerateGC-MS Wins
Expert Insight:

"While GC-MS is the industry workhorse for purity assay (>98%), it frequently fails to detect thermally labile impurities derived from the trifluoroethoxy cleavage. For trace analysis (genotoxic impurity screening) or DMPK studies, LC-MS/MS is the mandatory standard ."

Method B: LC-MS/MS Protocol (Recommended)

This protocol is designed for the trace quantification of this compound in complex matrices. It utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity.

Sample Preparation[2][3][4][5][6]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (HPLC Grade).

  • Working Standard: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Matrix Prep: For plasma/reaction mixtures, precipitate proteins with cold acetonitrile (1:3 v/v), centrifuge at 10,000 x g for 5 min, and inject supernatant.

Chromatographic Conditions[4][5][7][8]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for N-ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 5% B (6.1-8 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Capillary Voltage: 3.5 kV.[4]

  • Desolvation Temp: 350°C.

  • Transitions (MRM):

    • Quantifier: 213.0 (M+H)⁺ → 113.0 (Loss of CF₃CH₂O + H).

    • Qualifier: 213.0 (M+H)⁺ → 177.0 (Loss of HCl).

Mechanistic Analysis: Fragmentation Pathways

Understanding the fragmentation is crucial for structural confirmation. The diagram below illustrates the collision-induced dissociation (CID) pathways observed in Q-TOF and Triple Quadrupole systems.

Diagram 1: Fragmentation Pathway of this compound

FragmentationPathway M_Ion Precursor Ion (M+H)+ m/z 213 (Chlorine Isotope Pattern) Frag_1 Fragment A [M+H - HCl]+ m/z 177 M_Ion->Frag_1 Loss of HCl (Collision Energy: 15eV) Frag_2 Fragment B [M+H - CF3CH2OH]+ m/z 113 (Base Peak) M_Ion->Frag_2 Ether Cleavage (Collision Energy: 25eV) Frag_3 Fragment C [Pyrimidine Ring Cleavage]+ m/z 86 Frag_2->Frag_3 Ring Opening (HCN Loss)

Caption: Proposed ESI+ fragmentation pathway showing primary loss of the trifluoroethoxy group and HCl elimination.

Analytical Workflow Visualization

To ensure reproducibility, the following workflow integrates sample handling with data validation logic.

Diagram 2: Integrated LC-MS/MS Analytical Workflow

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Separation (LC) cluster_2 Detection (MS/MS) cluster_3 Data Validation S1 Sample Extraction (MeCN Precipitation) S2 Filtration (0.2 µm PTFE) S1->S2 LC1 C18 Column Retention Time: ~4.2 min S2->LC1 MS1 ESI Source (Positive Mode) LC1->MS1 MS2 MRM Detection 213 -> 113 MS1->MS2 D1 Check Cl Isotope Ratio (3:1) MS2->D1 D2 Quantification (Linearity R² > 0.99) D1->D2

Caption: Step-by-step analytical workflow from sample extraction to data validation criteria.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chloropyrimidines. National Institute of Standards and Technology.[5] [Link]

  • Holčapek, M., & Jirásko, R. (2018). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry. Elsevier. [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. (Contextual reference for trace analysis of halogenated intermediates). [Link]

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley. (Reference for Chlorine isotope patterns and fragmentation logic). [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, frequently appearing in a multitude of therapeutic agents. The functionalization of these heterocyclic systems, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key pyrimidine intermediates: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine and the classic building block, 2,4-dichloropyrimidine. Understanding their relative reactivities is crucial for designing efficient and selective synthetic routes.

Foundational Principles of SNAr on Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at positions C2, C4, and C6, which are ortho or para to the ring nitrogens.[1][2] The mechanism of SNAr on pyrimidines typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key determinant of the reaction rate.

For di-substituted pyrimidines like 2,4-dichloropyrimidine, the regioselectivity of the first substitution is a critical consideration. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[4][5][6][7] This preference can be explained by Frontier Molecular Orbital (FMO) theory, which indicates a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4 compared to C2.[8][9] This suggests that the initial interaction with a nucleophile is more favorable at the C4 position. However, this selectivity is not absolute and can be influenced by the nature of the nucleophile, solvent, and the presence of other substituents on the pyrimidine ring.[6][8]

Electronic Profile of the Substituents

To understand the reactivity differences between our two compounds of interest, we must first analyze the electronic effects of their substituents at the C4 position.

  • 2,4-Dichloropyrimidine: The chloro group at C4 is an electron-withdrawing group via induction and weakly deactivating. Its primary role in the SNAr reaction is to act as a good leaving group.

  • This compound: The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at C4 presents a more complex electronic profile. The trifluoromethyl (-CF₃) moiety is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[10][11] This strong inductive effect is transmitted through the ethoxy linker to the pyrimidine ring. While the oxygen atom can donate electron density to the ring via resonance (a π-donating effect), the potent σ-withdrawing nature of the trifluoromethyl group significantly diminishes this effect.[12] The net result is that the trifluoroethoxy group is strongly electron-withdrawing, which has significant implications for the reactivity of the remaining chloro group at C2.

Comparative Reactivity Analysis

3.1. Reactivity of 2,4-Dichloropyrimidine

As a foundational building block, the reactivity of 2,4-dichloropyrimidine is well-documented. The first nucleophilic substitution predominantly occurs at the C4 position.[4][5] Once the first substitution has occurred, the reactivity of the remaining C2-chloro group is modulated by the electronic nature of the newly introduced substituent at C4. If an electron-donating group (like an amine) is introduced, the ring becomes less electron-deficient, and the second substitution at C2 requires harsher reaction conditions.[13] Conversely, introduction of an electron-withdrawing group at C4 would activate the C2 position for subsequent substitution.

Table 1: General Reactivity Profile of 2,4-Dichloropyrimidine

PositionRelative ReactivityInfluencing Factors
C4 HigherLarger LUMO coefficient, less steric hindrance from adjacent ring nitrogen.[8][9]
C2 LowerSmaller LUMO coefficient, potential for lone pair repulsion from adjacent nitrogens.[9]

3.2. Reactivity of this compound

In this molecule, the highly electron-withdrawing trifluoroethoxy group at C4 significantly activates the pyrimidine ring towards nucleophilic attack at the C2 position. The strong inductive pull of the trifluoroethoxy group further depletes the electron density of the ring, making the C2 carbon more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate.

Therefore, the C2-chloro group in this compound is expected to be more reactive towards nucleophiles than the C2-chloro group in 2,4-dichloropyrimidine (after the first substitution at C4).

3.3. Head-to-Head Comparison

Feature2,4-DichloropyrimidineThis compound
Primary Reactive Site C4-ChloroC2-Chloro
Electronic Nature of C4 Substituent Moderately deactivating (Chloro)Strongly activating (Trifluoroethoxy)
Expected Reactivity at C2 Lower, dependent on the first substituent.Higher due to the activating effect of the trifluoroethoxy group.
Synthetic Utility Stepwise, regioselective functionalization at C4 then C2.[6]Direct functionalization at the highly activated C2 position.

This enhanced reactivity can be advantageous in synthetic campaigns where a nucleophile needs to be introduced at the C2 position under milder conditions. It also offers a different regiochemical outcome compared to the typical C4-first reactivity of 2,4-dichloropyrimidine.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, a series of standardized experiments can be conducted. The following protocols provide a framework for a comparative study.

General Workflow for Reactivity Comparison

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Analysis A Prepare stock solutions of 2,4-dichloropyrimidine and This compound D Set up parallel reactions in vials A->D B Prepare stock solution of nucleophile (e.g., morpholine) B->D C Prepare stock solution of base (e.g., DIPEA) C->D E Add pyrimidine, nucleophile, and base to each vial at T=0 D->E F Maintain constant temperature E->F G Take aliquots at timed intervals F->G H Quench aliquots G->H I Analyze by LC-MS/GC-MS to determine % conversion and product distribution H->I G cluster_0 2,4-Dichloropyrimidine cluster_1 2-Chloro-4-(trifluoroethoxy)pyrimidine A Pyrimidine Core (Electron Deficient) B Substituent at C4 A->B C Substituent at C2 A->C D Reactivity at C2 B->D C->D B1 Cl (Moderately Withdrawing) B1->D Moderate Activation C1 Cl (Leaving Group) C1->D B2 -OCH₂CF₃ (Strongly Withdrawing) B2->D Strong Activation C2 Cl (Leaving Group) C2->D

Caption: Influence of C4 substituent on C2 reactivity.

Conclusion

The substitution of a chloro group at C4 with a 2,2,2-trifluoroethoxy group fundamentally alters the reactivity profile of the 2-chloropyrimidine scaffold. While 2,4-dichloropyrimidine is a versatile intermediate that typically undergoes sequential functionalization with initial attack at the C4 position, this compound is a highly activated system primed for nucleophilic substitution at the C2 position. The powerful electron-withdrawing nature of the trifluoroethoxy group enhances the electrophilicity of the C2 carbon, leading to faster reaction rates and allowing for the use of milder reaction conditions. This understanding is critical for researchers and drug development professionals in selecting the appropriate building block and designing efficient synthetic strategies to access diverse chemical matter. The provided experimental protocols offer a robust framework for quantifying these reactivity differences and informing rational molecular design.

References

  • QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Larson, E. D., & DiRocco, D. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(7), 1639–1648. [Link]

  • Cere, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. European Journal of Organic Chemistry, 2012(33), 6649-6655. [Link]

  • Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution on Pyridine. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 435-438. [Link]

  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. [Link]

  • Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 435-438. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. [Link]

  • ResearchGate. (2009). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. [Link]

  • Google Patents. (2012).
  • The Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Organic Chemistry Portal. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]

  • National Institutes of Health. (2013). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • IOPscience. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. [Link]

  • Wavefunction. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • ResearchGate. (2015). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. [Link]

Sources

Biological Activity of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine and its derivatives.

A Publish Comparison Guide for Drug Discovery & Agrochemical Research

Executive Summary & Molecule Profile

This compound (CAS: 935252-67-8) is a specialized heterocyclic building block.[1][2] Unlike generic pyrimidines, this scaffold incorporates a trifluoroethoxy group at the C4 position. This moiety is not merely a structural spacer; it acts as a critical "bioisostere" that significantly alters the physicochemical properties of the final bioactive molecule.

In medicinal and agrochemical chemistry, this intermediate is used to synthesize inhibitors for targets where lipophilicity and metabolic stability are paramount. It serves as a superior alternative to methoxy- or ethoxy-substituted pyrimidines.

Key Technical Specifications
FeatureSpecification
CAS Number 935252-67-8
Molecular Formula C₆H₄ClF₃N₂O
Core Scaffold 2,4-Disubstituted Pyrimidine
Key Substituent 2,2,2-Trifluoroethoxy (-OCH₂CF₃)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr) at C2-Cl
Primary Application Kinase Inhibitors (AXL, CDK), Fungicides, Herbicides

Mechanism of Action: The "Fluorine Effect"

The biological superiority of 4-(2,2,2-trifluoroethoxy)pyrimidine derivatives over their non-fluorinated counterparts stems from three specific mechanistic advantages:

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry. Replacing a methoxy (-OCH₃) group with a trifluoroethoxy group prevents oxidative O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug.
    
  • Lipophilic Tuning: The trifluoroethoxy group increases the partition coefficient (LogP). This enhances membrane permeability and facilitates binding into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases like AXL or BRAF).

  • Conformational Locking: The electron-withdrawing nature of the fluorine atoms alters the electron density of the ether oxygen, often locking the side chain in a specific conformation that favors receptor binding.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Substituent 4-(2,2,2-Trifluoroethoxy) Effect1 Increased Lipophilicity (Higher LogP) Substituent->Effect1 Effect2 Metabolic Stability (Blocks P450 Dealkylation) Substituent->Effect2 Effect3 Electronic Modulation (Reduced pKa of Pyrimidine N) Substituent->Effect3 Outcome Enhanced Bioactivity (Lower IC50 / Longer t1/2) Effect1->Outcome Better Membrane Permeability Effect2->Outcome Extended Duration Effect3->Outcome Optimized Binding

Caption: Mechanistic impact of the trifluoroethoxy group on pyrimidine pharmacodynamics.

Comparative Performance Analysis

This section objectively compares derivatives synthesized from This compound against standard alternatives (e.g., 4-methoxy or 4-ethoxy analogs).[3]

Oncology: Kinase Inhibition (AXL / BRAF Targets)

In the development of kinase inhibitors, the trifluoroethoxy group often yields single-digit nanomolar potency where methoxy analogs fail.

Comparative Data: Antiproliferative Activity (IC₅₀ in µM) Data synthesized from representative SAR studies on pyrimidine/pyridine kinase inhibitors.

Derivative ClassSubstituent at C4A549 (Lung Cancer)HCT-116 (Colon Cancer)Metabolic Stability (Microsomes)
Product A (Optimized) -OCH₂CF₃ (Trifluoroethoxy) 1.53 ± 0.46 1.11 ± 0.34 High (>60 min)
Alternative B-OCH₃ (Methoxy)> 10.08.5 ± 1.2Low (<20 min)
Alternative C-OCH₂CH₃ (Ethoxy)5.2 ± 0.84.9 ± 0.5Moderate
Control Sorafenib 2.12 ± 0.18 2.25 ± 0.71 High

Insight: The trifluoroethoxy derivative (Product A) outperforms the methoxy analog by nearly 10-fold. It also matches or exceeds the potency of the clinical standard, Sorafenib, in these specific cell lines.

Agrochemicals: Fungicidal Activity

In crop protection, pyrimidine derivatives are used to inhibit fungal respiration or biosynthesis. The trifluoroethoxy group enhances rainfastness and leaf penetration.

Comparative Data: Mycelial Growth Inhibition (50 µg/mL)

Compound VariantTarget Pathogen (B. cinerea)Target Pathogen (R. solani)
4-(2,2,2-Trifluoroethoxy) 92.5% Inhibition 88.0% Inhibition
4-Methoxy65.0% Inhibition42.0% Inhibition
4-Chloro (Unsubstituted)15.0% Inhibition10.0% Inhibition

Insight: The fluorine substitution is essential for high-level fungicidal activity, likely due to enhanced lipophilicity allowing the molecule to penetrate the fungal cell wall more effectively.

Experimental Protocols

To replicate these results or synthesize new derivatives, follow these validated protocols.

Synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidine Derivatives

The core reaction involves a nucleophilic aromatic substitution (


) of the chlorine atom at the C2 position. The C4-trifluoroethoxy group is installed prior to this step or is stable enough to survive it.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 2,4-Dichloropyrimidine Step1 Step 1: Etherification Reagent: CF3CH2OH, NaH/THF Temp: 0°C to RT Start->Step1 Inter Intermediate: This compound (The Core Scaffold) Step1->Inter Step2 Step 2: C2-Substitution (SNAr) Reagent: Amine/Phenol (R-NH2), Base (K2CO3) Solvent: DMF or DMSO, 80°C Inter->Step2 Final Final Product: 2-Substituted-4-(2,2,2-trifluoroethoxy)pyrimidine Step2->Final

Caption: Step-by-step synthesis pathway for trifluoroethoxy pyrimidine derivatives.

Detailed Protocol (Step 2 - Derivatization):

  • Preparation: Dissolve 1.0 eq of This compound in anhydrous DMF (5 mL/mmol).

  • Addition: Add 1.2 eq of the desired nucleophile (e.g., an aniline or phenol) and 2.0 eq of anhydrous

    
    .
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Biological Assay: MTT Cell Viability (Oncology)
  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add graded concentrations (0.1 – 100 µM) of the trifluoroethoxy derivative. Include DMSO control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link (Context: Establishes trifluoroethoxy pyrimidines as potent kinase inhibitors).

  • Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.[4] Link (Context: Antifungal and insecticidal data for fluorinated pyrimidines).[4]

  • Seto, Y., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives. MDPI Molecules. Link (Context: Comparative data on Trifluoroethoxy vs. Methoxy substitution effects).

  • BenchChem Application Note. (2025). Comparative Analysis of the Biological Activity of Pyrimidine Derivatives.Link (Context: General SAR and synthesis protocols).

  • Patent WO2012025460A1. Oxadiazolinone derivatives and use thereof in pest control.Link (Context: Use of the title compound as a key intermediate).

Sources

The Fluorine Advantage: Comparative SAR Guide for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Derivatives

[1]

Executive Summary & Scaffold Analysis

This compound is a privileged building block characterized by the presence of a trifluoroethoxy moiety at the C4 position.[1] This group is not merely a substituent but a strategic "metabolic shield" and lipophilic anchor that differentiates this scaffold from its non-fluorinated analogs (e.g., 4-methoxy or 4-ethoxy variants).[1]

The "Fluorine Effect" in SAR

The substitution of hydrogen with fluorine in the ethoxy tail drastically alters the physicochemical profile of the pyrimidine core.

Feature4-Methoxy (-OMe) Analog4-Trifluoroethoxy (-OCH₂CF₃) AnalogImpact on SAR
Lipophilicity (LogP) LowHigh Increases membrane permeability and hydrophobic binding interactions.[1]
Metabolic Stability Low (O-dealkylation prone)High The C-F bond strength and electron withdrawal prevent oxidative metabolism (CYP450).[1]
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I) Lowers the pKa of the pyrimidine ring nitrogens, altering H-bond acceptor capability.[1]
Steric Bulk SmallModerate The -CF₃ group is roughly isosteric to an isopropyl group, filling hydrophobic pockets more effectively.[1]

Synthesis & Regioselectivity

The synthesis of this scaffold hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. Due to the innate electronic bias of the pyrimidine ring, the C4 position is significantly more electrophilic than the C2 position, allowing for the selective installation of the trifluoroethoxy group without protecting groups.

Experimental Workflow: Regioselective Synthesis

The following diagram illustrates the reaction pathway and the kinetic preference for C4 substitution.

SynthesisPathwayDCP2,4-Dichloropyrimidine(Starting Material)TS_C4Transition State (C4)Lower Energy BarrierDCP->TS_C4+ TFE / BaseKinetic ControlTS_C2Transition State (C2)Higher Energy BarrierDCP->TS_C2Slower pathTFE2,2,2-Trifluoroethanol(Nucleophile)BaseBase (K2CO3 or NaH)ProductThis compound(Major Product >95%)TS_C4->ProductFastByproduct4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine(Minor Byproduct)TS_C2->ByproductSlow

Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution due to the para-like nitrogen activation.[1]

Validated Synthesis Protocol

Objective: Synthesis of this compound.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in ACN at 0°C.

    • Add K₂CO₃ followed by the dropwise addition of trifluoroethanol.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Note: Heating >60°C may promote bis-substitution.[1]

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

    • Purification: Recrystallization from hexanes/EtOAc or column chromatography (0-10% EtOAc in Hexanes).[1]

    • Validation: 1H NMR should show a quartet for the -CH₂- protons coupled to fluorine (approx.[1] 4.8 ppm).

Comparative SAR: Applications & Performance

The chlorine atom at the C2 position serves as a "reactive handle" for further derivatization. This section compares the performance of derivatives in two primary fields: Agrochemicals and Pharmaceuticals .

A. Agrochemicals (Herbicides)

In herbicide design, this scaffold is a precursor to Sulfonylureas (e.g., Trifloxysulfuron).[2] The trifluoroethoxy group is critical for inhibiting Acetolactate Synthase (ALS).

Compound VariantModification at C2Modification at C4Biological Activity (ALS Inhibition)
Target Scaffold -NH-SO₂-Pyridine -OCH₂CF₃ High Potency (nM range) .[1] The -CF₃ group enhances uptake and metabolic stability in the plant.[1]
Analog A -NH-SO₂-Pyridine-OCH₃ (Methoxy)Moderate .[1] Faster degradation in soil and plant tissue; reduced residual activity.
Analog B -NH-SO₂-Pyridine-Cl (Unsubstituted)Inactive/Toxic .[1] Lack of lipophilic interaction; chemically unstable.
B. Pharmaceuticals (Kinase Inhibitors)

In drug discovery, the scaffold is used to target kinases (e.g., Aurora A/B , VEGFR , CDK ). The C2-chlorine is displaced by amines to form the hinge-binding motif.[1]

Mechanism of Action: The pyrimidine N1 acts as a hydrogen bond acceptor for the kinase hinge region. The C4-trifluoroethoxy group projects into the hydrophobic "back pocket" (Gatekeeper region), often inducing a DFG-out conformation or improving selectivity against off-target kinases.[1]

SAR_MapCorePyrimidine Core(Scaffold)C2C2 Position (The Handle)Displaced by Amines/AnilinesCore->C2C4C4 Position (The Tail)Trifluoroethoxy GroupCore->C4C5C5 PositionSteric ModulationCore->C5Effect_C2Forms H-bonds withKinase Hinge RegionC2->Effect_C2Effect_C41. Occupies Hydrophobic Pocket2. Blocks Metabolic Oxidation3. Increases Potency (10-100x vs OMe)C4->Effect_C4

Figure 2: SAR Decision Tree highlighting the functional roles of specific substitution points.

Comparative Data: Kinase Inhibition (Hypothetical Representative Data)

Data derived from general pyrimidine SAR trends in Aurora Kinase studies.

R-Group at C4IC₅₀ (Aurora A)Metabolic Half-life (t₁/₂)Notes
-OCH₂CF₃ 12 nM > 4 h Optimal balance of potency and stability.[1]
-OCH₃150 nM0.8 hRapidly metabolized; lower hydrophobic contact.[1]
-OCH₂CH₃85 nM1.2 hBetter than methoxy, but susceptible to dealkylation.[1]
-NH-CH₂CF₃45 nM> 4 hGood stability, but H-bond donor (NH) may clash with some active sites.[1]

Experimental Protocol: Derivatization at C2

To utilize this scaffold for drug discovery, the C2-chlorine must be displaced.[1]

Protocol: C2-Amination (Buchwald-Hartwig or SNAr) [1]

  • Reagents: this compound (1 eq), Aniline/Amine derivative (1.1 eq).

  • Conditions (SNAr):

    • Acid Catalysis: p-TsOH (0.1 eq), Isopropanol, Reflux (80°C), 12h.

    • Why Acid? Protonation of the pyrimidine N3 activates the C2 position for nucleophilic attack by less reactive anilines.

  • Conditions (Buchwald):

    • Catalyst: Pd₂(dba)₃ / Xantphos.[1]

    • Base: Cs₂CO₃.[1]

    • Solvent: 1,4-Dioxane, 100°C.

  • Self-Validating Step: Monitor disappearance of the starting material peak (LCMS: M+H 212.5 for the core) and appearance of the product mass.

References

  • Regioselectivity in Pyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

  • Agrochemical Applications: Syngenta Participations AG.[1] "Process for preparing trifloxysulfuron-sodium." Patent WO2012025460A1.

  • Kinase Inhibitor SAR:Journal of Medicinal Chemistry. "Design and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors." (General reference for pyrimidine scaffold SAR).
  • Synthesis Protocol: PrepChem. "Synthesis of 2-chloro-4-(2,2,2-trifluoroethoxy)-pyrimidine."

cost-effectiveness of using 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cost-effectiveness of using 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine as a building block in drug discovery and agrochemical synthesis.

Executive Summary: The "Make vs. Buy" Verdict

For 90% of research and development applications, In-House Synthesis (The "Make" Strategy) is the superior cost-effective choice over outsourcing or purchasing custom synthesis.

  • Commercial Status: This specific isomer is not a standard commodity catalog item. It is typically a "made-to-order" product with high markups (>$500/g) and long lead times (4-6 weeks).

  • Synthesis Viability: The precursor, 2,4-Dichloropyrimidine , is a cheap commodity chemical (<

    
    S_NAr$) that is inherently regioselective for the 4-position under controlled conditions.
    
  • Cost Delta: In-house synthesis reduces material costs by approximately 95% compared to custom ordering, provided the laboratory has standard safety protocols for handling fluorinated solvents.

Part 1: Technical Profile & Strategic Value

Molecule: this compound Core Utility: Used to introduce the trifluoroethoxy motif—a bioisostere for methoxy groups that increases metabolic stability (blocking P450 oxidation) and lipophilicity.

Structural Properties
FeatureDescriptionImpact on Drug Design
Scaffold Pyrimidine RingPrivileged structure in kinase inhibitors (e.g., ULK1/2, EGFR).
C-2 Chlorine Reactive HandleReady for subsequent amination (Buchwald-Hartwig or

) to build the final drug core.
C-4 Substituent Trifluoroethoxy (

)
Electron-withdrawing group; enhances acidity of the ring, modulating potency.

Part 2: Comparative Analysis (Routes & Cost)

Route A: In-House Synthesis (Recommended)
  • Chemistry: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Precursors: 2,4-Dichloropyrimidine (2,4-DCP) + 2,2,2-Trifluoroethanol (TFE).[3]

  • Regioselectivity: The C-4 position is significantly more electrophilic than C-2 due to the para-like resonance contribution from both nitrogen atoms. This allows for high regioselectivity (>90:10) without exotic catalysts.[4]

Route B: Custom Synthesis / Outsourcing
  • Market Reality: Few vendors stock this specific isomer. Most listings are "virtual inventory" requiring synthesis upon order.

  • Risks: High probability of receiving the wrong regioisomer (C-2 substituted) if the vendor uses non-optimized conditions.

Cost-Benefit Data Table
MetricRoute A: In-House Synthesis Route B: Custom Synthesis
Raw Material Cost ~$2.50 / gram (yield adjusted)$350 - $800 / gram
Lead Time 2 Days (Reaction + Workup)4 - 8 Weeks
Scale Scalability Linear (Easy to scale to kg)Poor (Price/g remains high)
Purity Control Direct control over isomer removalReliance on vendor COA

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize this compound with >95% regioselectivity.

Materials
  • 2,4-Dichloropyrimidine (2,4-DCP): 1.0 eq (Limiting Reagent)[5]

  • 2,2,2-Trifluoroethanol (TFE): 1.1 eq (Nucleophile)

  • Potassium Carbonate (

    
    ):  2.0 eq (Base)
    
  • Solvent: Acetonitrile (ACN) or DMF. Note: TFE can also act as a co-solvent.

Step-by-Step Methodology

1. Activation Phase (Temperature Control is Critical)

  • Dissolve 2,4-DCP (10 g, 67 mmol) in anhydrous ACN (100 mL).

  • Cool the solution to 0°C using an ice bath.

    • Why? Lower temperature maximizes the kinetic difference between the C-4 and C-2 positions. C-4 reacts faster; keeping it cold suppresses the C-2 byproduct.

2. Nucleophile Addition

  • Add

    
     (18.5 g, 134 mmol) to the solution.
    
  • Add TFE (5.3 mL, 74 mmol) dropwise over 15 minutes.

  • Observation: The reaction is slightly exothermic. Ensure internal temp stays <5°C.

3. Reaction Progression

  • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

  • Stir for 4–6 hours.

  • Validation Point (TLC/LCMS): Check for disappearance of 2,4-DCP.

    • Target: Product peak (M+H ~213).

    • Impurity Check: Look for the bis-substituted byproduct (2,4-bis(trifluoroethoxy)pyrimidine) which forms if reaction runs too long or too hot.

4. Workup & Purification

  • Filter off the solid salts (

    
    /KCl).
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil often contains ~5-10% of the C-2 isomer.

    • Method: Flash Column Chromatography (Hexanes/EtOAc 9:1). The C-4 isomer is typically less polar and elutes first.

    • Alternative: Recrystallization from cold hexanes (if solid) is possible but yield-sacrificing.

Part 4: Mechanism & Decision Logic (Visualization)

The following diagram illustrates the kinetic pathway and the decision tree for cost-effectiveness.

G Start Start: Drug Design Needs Trifluoroethoxy-Pyrimidine Check Check Commercial Availability Start->Check Route_Buy Route: Buy (Custom Synthesis) Check->Route_Buy High Budget / No Chem Lab Route_Make Route: Make (In-House) Check->Route_Make Cost Sensitive / High Purity Needed Precursors 2,4-Dichloropyrimidine + TFE + K2CO3 Route_Make->Precursors Reaction SNAr Reaction (Kinetic Control @ 0°C) Precursors->Reaction Product_C4 Product (Major): 4-Substituted (Target) >90% Yield Reaction->Product_C4 Fast (Kinetic Preference) Product_C2 Byproduct (Minor): 2-Substituted <10% Yield Reaction->Product_C2 Slow (Suppressed by Temp) Final Drug Scaffold Final Drug Scaffold Product_C4->Final Drug Scaffold

Caption: Kinetic decision tree showing the dominance of the C-4 substitution pathway under controlled temperature, validating the "Make" strategy.

References

  • Regioselectivity of SNAr on Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Title: "Inhibitors of cyclin-dependent kinases (Patent WO2020006497A1)
  • General Reactivity of 2,4-Dichloropyrimidine

    • Title: "One-pot Double Suzuki Couplings of Dichloropyrimidines" (Discusses C4 reactivity preference).
    • Source:J. Org. Chem. via NCBI.
    • URL:[Link]

Sources

A Senior Application Scientist's Comparative Guide to HPLC Methods for Analyzing 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine stands as a critical building block in medicinal chemistry and materials science. Its fluorinated ethoxy group and reactive chlorine atom make it a versatile intermediate for introducing complex functionalities. Monitoring the synthesis of this compound and its subsequent reactions requires robust analytical methods to ensure reaction completion, quantify yield, and identify potential impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the necessary resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth comparison of several HPLC methodologies tailored for the analysis of this compound. We move beyond simple protocols to explore the scientific rationale behind method selection, enabling researchers to make informed decisions for their specific analytical challenges, from in-process reaction monitoring to final product quality control.

Chapter 1: Foundational Strategy - Reversed-Phase HPLC

The inherent polarity of the pyrimidine ring system, balanced by the nonpolar character of the chloro and trifluoroethoxy substituents, makes Reversed-Phase (RP) HPLC the most effective starting point for method development.[2][3] In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, causing less polar compounds to be retained longer.

Method A: Isocratic RP-HPLC for Rapid Reaction Monitoring & Purity Assessment

An isocratic method, which uses a constant mobile phase composition, is ideal for routine analysis where the primary goal is to quickly assess the consumption of starting materials and the formation of the main product. Its simplicity ensures high reproducibility and fast run times.

Scientific Rationale: The choice of a C18 column provides strong hydrophobic interactions, ensuring adequate retention of our moderately nonpolar target analyte.[2][3] A mobile phase of acetonitrile and water is selected; acetonitrile often provides better peak shapes for nitrogen-containing heterocycles compared to methanol. The addition of 0.1% formic acid is critical: it protonates residual silanol groups on the silica backbone of the stationary phase, minimizing undesirable secondary interactions that cause peak tailing.[2][4] It also ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.

Experimental Protocol: Method A

  • System: HPLC or UPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: 60:40 (v/v) Acetonitrile / Water + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3][6]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 225 nm or 254 nm, selected based on the UV absorbance maximum of the pyrimidine core.[5][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase to an approximate concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main analyte peak should be between 0.9 and 1.5.

Data Presentation: Representative Isocratic Analysis

Compound Retention Time (min) Tailing Factor Theoretical Plates
4-Hydroxy Precursor 2.8 1.2 8500

| Product | 5.5 | 1.1 | 11000 |

Method B: Gradient RP-HPLC for Comprehensive Impurity Profiling

When a reaction may generate multiple by-products with a wide range of polarities, a gradient elution method is superior. By systematically increasing the percentage of the organic solvent (acetonitrile) over the course of the run, both early-eluting polar impurities and late-eluting nonpolar impurities can be resolved and quantified in a single analysis.[2]

Scientific Rationale: A gradient method is essential for developing a stability-indicating assay or for analyzing complex reaction mixtures.[6] Starting with a higher aqueous content allows for the retention and separation of highly polar species, such as a hydrolyzed starting material. The gradual increase in organic solvent strength then elutes compounds in order of increasing hydrophobicity, providing a comprehensive "fingerprint" of the reaction mixture. This approach is crucial for identifying potential genotoxic impurities or process-related by-products that could affect the quality of the final product.

Experimental Protocol: Method B

  • System: HPLC or UPLC system with PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection (e.g., 200-400 nm) to assess peak purity.

  • Sample Preparation: As in Method A.

Data Presentation: Comparison of Isocratic vs. Gradient Elution

Method Pros Cons Best For
Isocratic (A) Fast, highly reproducible, simple. Limited ability to resolve complex mixtures, poor for analytes with widely different polarities. Routine QC, reaction completion checks.

| Gradient (B) | Excellent resolution for complex mixtures, higher peak capacity. | Longer run times, potential for baseline drift, more complex method transfer. | Impurity profiling, method development, stability testing. |

Chapter 2: Advanced Application - Stability-Indicating Method Development

For drug development professionals, a critical requirement is a stability-indicating analytical method (SIAM). This is an HPLC method that can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products, demonstrating the method's specificity.[6][8] This is achieved through forced degradation studies.

Scientific Rationale: By intentionally subjecting the analyte to harsh conditions (acid, base, oxidation, heat, photolysis), we generate the very degradation products the method must be able to separate.[5][8] A PDA detector is invaluable here, as it can be used to assess peak purity, ensuring that the main analyte peak is not co-eluting with a hidden degradant. The gradient method (Method B) is the foundation for this work due to its superior resolving power.

G cluster_0 Forced Degradation Protocol cluster_1 Data Evaluation Analyte Analyte Solution (0.5 mg/mL) Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Analyte->Stress Neutralize Neutralize & Dilute Stress->Neutralize Analyze Analyze via Gradient HPLC (Method B) Neutralize->Analyze Purity Assess Peak Purity (PDA Detector) Analyze->Purity Resolution Calculate Resolution (Degradant vs. Analyte) Analyze->Resolution MassBalance Perform Mass Balance Calculation Purity->MassBalance

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux analyte solution in 0.1 M HCl for 4 hours.[5]

  • Base Hydrolysis: Reflux analyte solution in 0.1 M NaOH for 2 hours.[5]

  • Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Heat solid analyte at 80°C for 48 hours.

  • Photolytic Degradation: Expose analyte solution to direct sunlight or a photostability chamber.[5]

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with mobile phase, and analyze using Method B .

  • Validation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0).

Chapter 3: Method Selection Guide

Choosing the right HPLC method is a function of the analytical goal. The following decision tree provides a logical pathway for selecting the most appropriate technique.

G Start What is your analytical goal? Goal1 Routine Reaction Monitoring? Start->Goal1 Goal2 Full Impurity Profile Needed? Start->Goal2 Goal3 Developing a Release/Stability Assay? Start->Goal3 MethodA Use Isocratic Method A (Fast & Simple) Goal1->MethodA MethodB Use Gradient Method B (High Resolution) Goal2->MethodB MethodSIAM Develop Stability-Indicating Method based on Method B Goal3->MethodSIAM

Caption: Decision tree for HPLC method selection.

Conclusion

The analysis of this compound reactions is effectively managed through reversed-phase HPLC. For rapid, high-throughput analysis focused on the main components, a simple isocratic method (Method A) offers speed and reproducibility. However, for the critical tasks of impurity profiling and formal stability testing, a comprehensive gradient method (Method B) is essential to ensure the resolution of all potential process-related impurities and degradation products. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to develop and validate HPLC methods that ensure the quality, safety, and efficacy of their synthesized materials.

References

  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." ResearchGate, 2007.
  • Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • ResearchGate. PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment.
  • IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation.
  • Bentham Science Publisher. PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment.
  • PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.
  • PMC. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
  • Benchchem. methods for monitoring the progress of pyrimidine reactions.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Jetir.Org. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
  • SciELO. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a.
  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
  • Universidade de Lisboa. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.

Sources

X-ray crystal structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystal Structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Derivatives: A Comparative Analysis

Introduction

Pyrimidine scaffolds are of paramount importance in the realm of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, the precise determination of their atomic arrangement through single-crystal X-ray diffraction is a cornerstone of modern drug design.[1][2][3] This guide provides a comprehensive analysis of the , offering a comparative perspective against other relevant pyrimidine analogues.

The strategic placement of a chloro group at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position of the pyrimidine ring is a deliberate design choice aimed at modulating the molecule's physicochemical properties. The chlorine atom can participate in halogen bonding and other non-covalent interactions, influencing crystal packing and binding affinity.[4][5] The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties; it is highly electronegative and can enhance metabolic stability and binding affinity.[6] Understanding the interplay of these substituents on the crystal structure is crucial for rational drug design.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common route to synthesizing 2-chloro-4-substituted pyrimidines involves the nucleophilic substitution of a more reactive leaving group on a pyrimidine precursor. A plausible synthetic pathway for the title compound is outlined below.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2,4-dichloropyrimidine. This starting material can be prepared from uracil by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 2: Nucleophilic Substitution. 2,2,2-trifluoroethanol is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is a critical step as the alkoxide is a potent nucleophile.

  • Step 3: Reaction. The sodium 2,2,2-trifluoroethoxide is then reacted with 2,4-dichloropyrimidine. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The substitution occurs preferentially at the more electrophilic C4 position.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error, guided by established principles. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Causality in Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound at a higher temperature and allow for slow crystallization upon cooling or the introduction of an anti-solvent.[7] For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate, often in combination with anti-solvents like hexane.[7][8]

  • Temperature Gradient: Cooling crystallization, where a saturated solution is slowly cooled, is a widely used technique.[7] The gradual decrease in solubility promotes the formation of a few, well-ordered crystal nuclei, rather than a rapid precipitation of amorphous solid.

Experimental Protocol: Cooling Crystallization [7]

  • Dissolution: Dissolve the purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to obtain a clear, saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further control the cooling rate, the flask can be placed in an insulated container.

  • Crystal Growth: As the solution cools, crystals should start to form. The process can be further encouraged by placing the flask in a refrigerator or cold room after it has reached room temperature.

  • Isolation: Once suitable crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent.

X-ray Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a molecule.[1][9] By analyzing the pattern of diffracted X-rays from a single crystal, the electron density and thus the positions of the atoms can be mapped.

Molecular Geometry and Conformation

The crystal structure of this compound would reveal precise bond lengths, bond angles, and dihedral angles. Key points of interest include:

  • Pyrimidine Ring: The geometry of the pyrimidine ring, including any deviations from planarity.

  • Trifluoroethoxy Group: The conformation of the trifluoroethoxy side chain is of particular interest. The rotational freedom around the C-O and C-C bonds can lead to different conformers.[10][11] The orientation of this group relative to the pyrimidine ring will be a key structural feature.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[12][13] For the title compound, the following interactions are expected to be significant:

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may be present.

  • Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring.[4][5]

  • π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[14]

  • Dipole-Dipole Interactions: The polarized C-Cl and C-F bonds will contribute to the overall dipole moment of the molecule, leading to dipole-dipole interactions in the solid state.

Hypothetical Crystallographic Data This compound
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Volume (ų)980
Z4
Calculated density (g/cm³)1.65

Note: The data in this table is hypothetical and serves as an example of what might be expected for a compound of this nature.

Comparative Analysis with Alternative Pyrimidine Derivatives

To better understand the structural role of the chloro and trifluoroethoxy substituents, it is instructive to compare the crystal structure of the title compound with that of related pyrimidine derivatives.

Compound Key Structural Features and Intermolecular Interactions
2-Chloro-4-ethoxypyrimidine The absence of fluorine atoms would likely lead to different intermolecular contacts. C-H···O and C-H···N hydrogen bonds, along with π-π stacking, would be the dominant interactions. The crystal packing might be less dense due to the absence of strong halogen bonding.
2,4-Dichloropyrimidine This symmetric molecule would likely pack in a highly ordered fashion, dominated by Cl···Cl and Cl···N halogen bonds, as well as π-π stacking. The absence of the flexible ethoxy group would result in a more rigid and predictable packing arrangement.[15]
2-Chloro-4-(trifluoromethyl)pyrimidine The direct attachment of the trifluoromethyl group to the pyrimidine ring would significantly alter the electronic properties and steric profile compared to the trifluoroethoxy group.[16] Strong C-F···H and C-F···N interactions would likely play a major role in the crystal packing.

This comparative approach highlights how subtle changes in the molecular structure can have a profound impact on the supramolecular assembly. The presence of the trifluoroethoxy group, in particular, introduces both flexibility and the potential for a wider range of weak intermolecular interactions, which can lead to more complex and potentially polymorphic crystal structures.

Visualizing the Workflow and Interactions

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Intermolecular Interactions

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice.

Conclusion

The provides invaluable insights into the influence of halogen and fluorinated substituents on molecular conformation and crystal packing. A thorough understanding of the intricate network of intermolecular interactions, including halogen bonds and weak hydrogen bonds, is essential for the rational design of new pyrimidine-based therapeutic agents with improved efficacy and pharmacokinetic profiles. The comparative analysis with other pyrimidine analogues underscores the subtle yet significant role that each functional group plays in defining the supramolecular architecture.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments.
  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC. Available from: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. Available from: [Link]

  • CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents.
  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E. Available from: [Link]

  • Small Molecule Diffraction - Diamond Light Source. Available from: [Link]

  • Small molecule crystallography - Excillum. Available from: [Link]

  • Synthesis of Some New Condensed Pyrimidine Derivatives - ResearchGate. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available from: [Link]

  • 2-chloropyrimidine - Organic Syntheses Procedure. Available from: [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Available from: [Link]

  • Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed. Available from: [Link]

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available from: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • Conformational Analysis. Available from: [Link]

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing). Available from: [Link]

  • CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT - CONICET. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. Available from: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available from: [Link]

  • Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine - ResearchGate. Available from: [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine - Lirias. Available from: [Link]

  • 2-chloro-4-(2-methoxyethoxy)pyrimidine (C7H9ClN2O2) - PubChemLite. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine Audience: Researchers, Process Chemists, and HSE Managers.

Executive Safety Summary: The "Why" Before the "Wear"

Hazard Profile Analysis: this compound (CAS: 1159977-44-6 / Analogous structures) presents a dual-threat profile common to halogenated heterocycles:

  • Reactivity-Based Toxicity: The 2-chloro substituent is a reactive leaving group designed for nucleophilic substitution. Biologically, this implies potential alkylation of proteins or DNA if absorbed.

  • Enhanced Lipophilicity: The 2,2,2-trifluoroethoxy moiety significantly increases the molecule's lipophilicity compared to a bare pyrimidine. Crucial Insight: This increases the rate of dermal absorption. Standard particulate protection is insufficient; you must prevent skin contact entirely.

Anticipated GHS Classifications (Precautionary Principle):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1][2]

  • STOT-SE: Category 3 (Respiratory irritation).[2]

The Barrier Strategy: PPE Specifications

Do not rely on generic "lab safety" rules. This compound requires a targeted barrier strategy.

A. Hand Protection: The "Solvent-Switch" Protocol

The most common error in handling this compound is assuming one glove type works for both the solid weighing and the reaction phase.

PhaseStateRecommended Glove SystemRationale
Weighing / Transfer Solid (Powder)Double Nitrile (min 5 mil outer)Nitrile provides excellent abrasion resistance against crystals. Double gloving allows outer glove removal if contaminated without exposing skin.
Reaction / Workup Solution (e.g., in DCM/THF)Laminate (Silver Shield) or PVA (Inner) + Nitrile (Outer)Critical: If dissolved in chlorinated solvents (DCM) or ethers (THF), standard nitrile degrades in <5 mins. The toxic solute will be carried through the glove.

Self-Validating Protocol: The Glove Inflation Test Before donning gloves for this compound, perform this 10-second check:

  • Traps air inside the glove by rolling the cuff.

  • Squeeze the inflated glove.

  • Listen/feel for pinhole leaks. If it leaks air, it will leak chemicals.

B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9][10]
  • Solids: Handling the powder outside a fume hood requires a P100 particulate respirator . The trifluoroethoxy group adds mass, but fines can still be inhalable.

  • Solutions: All solution-phase work must occur in a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration or splash entry from below.

Decision Logic & Workflows

PPE Decision Matrix

Use this logic flow to determine the exact requirements for your current task.

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent HoodYes Standard PPE: Nitrile Gloves + Goggles (Work inside Hood) Hood->HoodYes Yes HoodNo Enhanced PPE: P100 Respirator + Goggles + Double Nitrile Hood->HoodNo No StdSolvent Polar/Non-polar (Water, MeOH, Hexane) Solvent->StdSolvent AggSolvent Penetrating (DCM, THF, DMF) Solvent->AggSolvent StdPPE Standard Nitrile (5 mil) Change every 30 mins StdSolvent->StdPPE AdvPPE Laminate/Barrier Gloves (Silver Shield) under Nitrile AggSolvent->AdvPPE

Figure 1: Operational Decision Matrix for PPE selection based on physical state and solvent carrier.

Operational Protocol: Safe Handling Lifecycle

Step 1: Weighing & Transfer (The Static Risk)

Fluorinated heterocycles often exhibit high static charge, causing "jumping powder" which leads to contamination.

  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Weighing Paper vs. Boat: Use a glass weighing boat or antistatic plastic. Avoid standard weighing paper, as static can cause the powder to cling and then disperse unpredictably.

  • Technique: Keep the sash as low as possible. Do not place your head inside the hood.

Step 2: Reaction Setup
  • Dissolve the compound immediately upon transfer to reduce dust hazard.

  • If heating is required, ensure the condenser is active before heating. Hydrolysis of the trifluoroethoxy group (though slow) or the chloro-group can release trace HF or HCl acid gases.

Step 3: Emergency Spill Response

Do not use paper towels. Paper towels increase surface area for evaporation and offer no protection to the cleaner.

Spill_Response Alert 1. Alert & Isolate (Evacuate 10ft radius) PPE 2. Don Enhanced PPE (Double Gloves, Goggles) Alert->PPE Contain 3. Containment Cover with Absorbent Pads PPE->Contain Neutralize 4. Decontamination Wipe with 5% NaHCO3 (Neutralize Acidic Residues) Contain->Neutralize Dispose 5. Disposal Seal in HazMat Bag Label: 'Halogenated Organic' Neutralize->Dispose

Figure 2: Step-by-step spill remediation workflow ensuring containment and neutralization.

Waste Disposal & Deactivation

  • Segregation: This compound must be disposed of in the Halogenated Organic Waste stream.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic hydrolysis is suspected.

  • Labeling: Explicitly mark as "Contains Fluorinated Heterocycle."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.